molecular formula C25H26ClN3O5S B563524 5-Chloro Bifeprunox Mesylate CAS No. 1217042-05-1

5-Chloro Bifeprunox Mesylate

Cat. No.: B563524
CAS No.: 1217042-05-1
M. Wt: 516.009
InChI Key: GZUPEWPMZPFBNP-UHFFFAOYSA-N
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Description

5-Chloro Bifeprunox Mesylate, also known as this compound, is a useful research compound. Its molecular formula is C25H26ClN3O5S and its molecular weight is 516.009. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2.CH4O3S/c25-20-14-21-23(30-24(29)26-21)22(15-20)28-11-9-27(10-12-28)16-17-5-4-8-19(13-17)18-6-2-1-3-7-18;1-5(2,3)4/h1-8,13-15H,9-12,16H2,(H,26,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUPEWPMZPFBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC(=CC5=C4OC(=O)N5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724516
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217042-05-1
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Third-Generation Approach to Neuromodulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 5-Chloro Bifeprunox Mesylate

Bifeprunox represents a significant evolution in antipsychotic development, embodying the principles of a "third-generation" agent.[1] Unlike first-generation (typical) antipsychotics that primarily act as potent dopamine D2 receptor antagonists, or second-generation (atypical) agents with a broader receptor profile, Bifeprunox was engineered for a more nuanced and theoretically superior mechanism.[1] Its core pharmacology lies in the combination of partial agonism at dopamine D2 receptors and potent agonism at serotonin 5-HT1A receptors.[1][2][3][4] This dual action is designed to stabilize dopaminergic and serotonergic systems, offering a potential for robust efficacy against the positive, negative, and cognitive symptoms of schizophrenia while minimizing the risks of extrapyramidal symptoms (EPS) and metabolic side effects.[1][2][3]

This guide provides a detailed exploration of the molecular mechanisms underpinning the action of Bifeprunox, the experimental methodologies used to characterize its profile, and the causal logic that connects its receptor interactions to its intended therapeutic effects. While the prompt specifies this compound, the available scientific literature predominantly refers to the parent compound, Bifeprunox. This guide will therefore focus on the well-characterized mechanism of Bifeprunox, which is expected to be functionally representative of its chlorinated derivative.

Part 1: The Dopamine D2 Receptor - A Functional Rheostat for Dopaminergic Tone

The cornerstone of Bifeprunox's mechanism is its role as a partial agonist at the dopamine D2 receptor.[3][4][5] This is distinct from the full antagonism of older antipsychotics. A partial agonist can be conceptualized as a functional rheostat or stabilizer: its effect is context-dependent, varying with the local concentration of the endogenous neurotransmitter, dopamine.[2][6][7]

  • In Hyperdopaminergic States: In brain regions with excessive dopamine activity, such as the mesolimbic pathway in psychosis, Bifeprunox competes with the high levels of endogenous dopamine for D2 receptor binding.[7] Because Bifeprunox possesses lower intrinsic activity than dopamine, it displaces the full agonist and reduces the overall receptor stimulation. In this context, it acts as a functional antagonist, dampening the excessive signaling responsible for positive symptoms.[4][7]

  • In Hypodopaminergic States: Conversely, in brain areas with low dopaminergic tone, such as the prefrontal cortex, which is associated with negative and cognitive symptoms, Bifeprunox provides a baseline level of D2 receptor stimulation.[4][6] Here, it acts as a functional agonist, increasing signaling where it is deficient.[4][7]

This stabilizing action is further refined by its impact on neuronal firing patterns. In-vivo electrophysiological studies have shown that Bifeprunox reduces the firing of dopamine neurons in the ventral tegmental area (VTA), with a marked reduction in bursting activity.[5][8] Phasic bursting is associated with a larger synaptic release of dopamine than single-spike firing, so this preferential reduction is key to tempering excessive dopamine signaling.[5][8]

G cluster_0 Hyperdopaminergic State (e.g., Mesolimbic Pathway) cluster_1 Hypodopaminergic State (e.g., Prefrontal Cortex) DA_high High Endogenous Dopamine D2R_high D2 Receptor DA_high->D2R_high Strong Activation (Full Agonist) output_high Therapeutic Effect on Positive Symptoms D2R_high->output_high Reduced Net Signal (Functional Antagonism) Bifeprunox_high Bifeprunox Bifeprunox_high->D2R_high Weak Activation (Partial Agonist) DA_low Low Endogenous Dopamine D2R_low D2 Receptor DA_low->D2R_low Weak Activation output_low Therapeutic Effect on Negative/Cognitive Symptoms D2R_low->output_low Increased Net Signal (Functional Agonism) Bifeprunox_low Bifeprunox Bifeprunox_low->D2R_low Moderate Activation

Caption: Conceptual model of Bifeprunox's D2 partial agonism.

Quantitative Binding and Functional Profile at Dopamine Receptors

The interaction of Bifeprunox with dopamine receptors has been quantified through various in-vitro assays. Binding affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi), where a lower Ki or higher pKi indicates stronger binding. Functional activity is described by the half-maximal effective concentration (EC50) or potency (pEC50) and the maximum effect (Emax or intrinsic activity) relative to a full agonist.

Receptor SubtypeBinding Affinity (pKi / Ki)Source(s)
Dopamine D2 (striatal)pKi: 8.83[2]
Dopamine D2 (human)pKi: 8.5 / Ki: 2.2 nM[4]
Dopamine D3 (human)pKi: 9.2[4]
Dopamine D4 (human)pKi: 8.8[4]

Table 1: Bifeprunox Binding Affinity at Dopamine Receptor Subtypes.

Assay DescriptionFunctional ParameterValueSource(s)
D2 Receptor Agonism (CHO cells)Intrinsic Activity (vs. Quinpirole)28%[4]
D2 Receptor Antagonism (CHO cells)Antagonist Potency (pA2)10.1[4]

Table 2: Bifeprunox Functional Activity at the Dopamine D2 Receptor.

Part 2: The Serotonin 5-HT1A Receptor - A Synergistic Partnership

A key feature distinguishing Bifeprunox from earlier partial agonists is its potent activity at serotonin 5-HT1A receptors.[1][2] These receptors are strategically located to modulate mood, anxiety, and cognition.[9]

  • Presynaptic Autoreceptors: Located on the cell bodies and dendrites of serotonergic neurons in the raphe nucleus, activation of these receptors provides negative feedback, suppressing neuron firing and reducing serotonin release.[9][10][11]

  • Postsynaptic Receptors: Widely distributed in cortical and limbic regions, activation of these receptors on non-serotonergic neurons (e.g., pyramidal neurons) typically leads to hyperpolarization and reduced excitability.[9][11]

Bifeprunox acts as a potent agonist at these 5-HT1A receptors.[2][4] This action is thought to contribute to its therapeutic profile in several ways: enhancing dopamine release in the prefrontal cortex (improving negative/cognitive symptoms), reducing anxiety, and decreasing the likelihood of extrapyramidal symptoms (EPS) that arise from potent D2 blockade in the nigrostriatal pathway.[2][3]

5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor is a classic G protein-coupled receptor (GPCR) linked to inhibitory Gi/o proteins.[10] Upon agonist binding, the following cascade is initiated:

  • G-Protein Activation: The Gi/o protein is activated, dissociating into its Gαi and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[9]

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[9]

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and modulation of downstream signaling pathways, ultimately influencing neuronal excitability.[9]

G Bifeprunox Bifeprunox Receptor 5-HT1A Receptor Bifeprunox->Receptor Binds & Activates G_protein Gi/o Protein Receptor->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Neuronal Excitability PKA->Downstream Phosphorylates Targets

Caption: Signaling pathway of the 5-HT1A receptor activated by Bifeprunox.

Quantitative Profile at the 5-HT1A Receptor
Receptor SubtypeBinding Affinity (pKi / Ki)Source(s)
5-HT1A (cortical)pKi: 7.19[2]
5-HT1A (human)pKi: 8.0 / Ki: 9.3 nM[2][4]

Table 3: Bifeprunox Binding Affinity at the 5-HT1A Receptor.

Assay DescriptionFunctional ParameterValueSource(s)
5-HT1A Agonism (CHO cells)Efficacy73%[4]
5-HT1A Agonism (CHO cells)Potency (pEC50)9.95[4]
5-HT1A Agonism (hippocampal)Potency (pEC50)6.37[2]

Table 4: Bifeprunox Functional Activity at the 5-HT1A Receptor.

Part 3: Receptor Selectivity Profile and Its Implications

An essential aspect of a third-generation antipsychotic's mechanism is not only what it binds to, but also what it avoids. Many side effects of older antipsychotics, such as weight gain, sedation, and cardiovascular effects, are linked to interactions with histaminergic H1, muscarinic M1, and alpha-adrenergic α1 receptors.[12] Bifeprunox exhibits relatively little or no affinity for these receptors, which is predictive of a more favorable side-effect profile.[4]

Part 4: Methodologies for Mechanistic Elucidation

The characterization of Bifeprunox's mechanism of action relies on a suite of validated in-vitro pharmacological assays. Understanding these protocols is crucial for appreciating the origin and reliability of the binding and functional data.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures how effectively the test compound competes with a radiolabeled ligand of known affinity.[13][14]

Objective: To determine the Ki of Bifeprunox for the D2 or 5-HT1A receptor.

Methodology:

  • Preparation of Receptor Source: A cell line stably expressing the human receptor of interest (e.g., D2 or 5-HT1A) is cultured. The cells are harvested, and a crude membrane preparation is generated via homogenization and centrifugation. Protein concentration is quantified (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, combine in order:

    • Assay buffer.

    • A fixed concentration of a selective radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

    • Increasing concentrations of unlabeled Bifeprunox (the "competitor").

    • A constant amount of the receptor membrane preparation.

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no competitor).

    • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-radioactive ligand to saturate all specific binding sites.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 90 minutes).[15]

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.[15] This separates the membrane-bound radioligand from the unbound radioligand in the solution. Filters are washed with ice-cold buffer to minimize NSB.[15]

  • Quantification: The filter discs are collected, scintillation fluid is added, and the radioactivity (in disintegrations per minute, DPM) retained on each filter is counted using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • The specific binding at each concentration of Bifeprunox is plotted against the log of the competitor concentration, generating a sigmoidal competition curve.

    • The IC50 (the concentration of Bifeprunox that inhibits 50% of specific radioligand binding) is determined from this curve.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow start Prepare Receptor Membranes setup Set up 96-well Plate: - Radioligand (L) - Competitor (Bifeprunox) - Membranes (R) start->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate Bound LR from Free L*) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end_node Determine Binding Affinity analyze->end_node

Sources

An In-Depth Technical Guide to a Proposed Synthesis Pathway for 5-Chloro Bifeprunox Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed, and scientifically grounded proposed pathway for the synthesis of 5-Chloro Bifeprunox Mesylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical logic and experimental rationale. Every proposed protocol is designed as a self-validating system, supported by authoritative citations to established chemical methodologies.

Introduction to this compound

Bifeprunox is an atypical antipsychotic agent known for its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.[1][2] This dual action is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially reduced risk of extrapyramidal side effects.[2] The introduction of a chloro group at the 5-position of the benzoxazolinone core of Bifeprunox could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to an improved therapeutic profile. The mesylate salt form is often chosen in pharmaceutical development to enhance solubility and stability.[3]

This guide outlines a plausible and efficient multi-step synthesis for this compound, starting from commercially available materials. The proposed pathway is grounded in established and robust chemical transformations, ensuring a high degree of scientific integrity.

Proposed Overall Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

  • Construction of the core intermediate: Synthesis of 7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one.

  • Introduction of the chloro substituent and subsequent coupling: Chlorination of the benzoxazolinone ring followed by N-alkylation.

  • Final salt formation: Conversion of the free base to the mesylate salt.

The following diagram illustrates the proposed synthetic route:

Synthesis_Pathway A 2,6-Dinitrophenol B 2-Amino-6-nitrophenol A->B Na2S, NaHCO3 MeOH/H2O C 7-Nitrobenzo[d]oxazol-2(3H)-one B->C Carbonyldiimidazole (CDI) THF D 7-Aminobenzo[d]oxazol-2(3H)-one C->D Raney-Ni, H2 Acetone E 7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one D->E Bis(2-chloroethyl)amine Chlorobenzene, reflux F 5-Chloro-7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one E->F N-Chlorosuccinimide (NCS) Acetonitrile G 5-Chloro Bifeprunox (Free Base) F->G Diisopropylethylamine (DIPEA), KI Acetonitrile, reflux H This compound G->H Acetone I 3-Phenylbenzyl bromide I->G J Methanesulfonic acid J->H Key_Structures cluster_intermediates Key Intermediates cluster_final_products Final Products A 7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one B 5-Chloro-7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one C 5-Chloro Bifeprunox (Free Base) D This compound

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Chloro Bifeprunox Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the molecular structure of 5-Chloro Bifeprunox Mesylate, a chlorinated derivative of the atypical antipsychotic agent Bifeprunox. This document delves into its structural elucidation, physicochemical characteristics, and the potential implications of its chemical modifications for its pharmacological profile.

Introduction to Bifeprunox and the Significance of Halogenation

Bifeprunox is an atypical antipsychotic agent characterized by its dual mechanism of action as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This pharmacological profile has been a key area of interest in the development of treatments for schizophrenia and other neuropsychiatric disorders. The introduction of a halogen, such as chlorine, into a pharmacologically active molecule is a common strategy in medicinal chemistry to modulate its properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity, potentially leading to an improved therapeutic profile. This guide focuses on the mesylate salt of the 5-chloro derivative of Bifeprunox.

Molecular Structure and Physicochemical Properties

The definitive molecular structure of this compound is deduced from the known structure of Bifeprunox and the provided molecular formula for the chlorinated mesylate salt, C25H26ClN3O5S. The "5-Chloro" designation strongly suggests the substitution of a chlorine atom at the 5-position of the benzoxazolone ring system.

Core Molecular Scaffold

The core structure of 5-Chloro Bifeprunox consists of three key moieties:

  • A 5-Chloro-1,3-benzoxazol-2(3H)-one group: This heterocyclic system is a crucial pharmacophore. The chlorine atom at the 5-position is expected to alter the electronic properties and lipophilicity of this part of the molecule.

  • A Piperazine linker: This flexible linker connects the benzoxazolone moiety to the biphenylmethyl group.

  • A Biphenylmethyl group: This bulky, lipophilic group plays a significant role in the overall shape and receptor interactions of the molecule.

The Mesylate Salt

The compound is supplied as a mesylate (methanesulfonate) salt. The formation of a mesylate salt is a common practice in pharmaceutical development to improve the solubility and stability of a drug substance. The mesylate anion (CH₃SO₃⁻) forms an ionic bond with the protonated form of the basic nitrogen atom in the piperazine ring of 5-Chloro Bifeprunox.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C25H26ClN3O5SSupplier Data
Molecular Weight 516.01 g/mol Supplier Data
Parent Compound (Bifeprunox) Molecular Formula C24H23N3O2[1]
Parent Compound (Bifeprunox) Molecular Weight 385.46 g/mol [1]
Parent Compound (Bifeprunox Mesylate) Molecular Formula C24H23N3O2.CH4O3S[2]
Parent Compound (Bifeprunox Mesylate) Molecular Weight 481.57 g/mol [2]

Proposed Synthesis Pathway

A potential synthetic approach is outlined below:

Synthesis_of_5_Chloro_Bifeprunox_Mesylate A 5-Chloro-2-(piperazin-1-yl)benzo[d]oxazole C 5-Chloro Bifeprunox (free base) A->C Alkylation (Base, Solvent) B 3-(Bromomethyl)biphenyl B->C E This compound C->E Salt Formation (Solvent) D Methanesulfonic Acid D->E

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Alkylation: 5-Chloro-2-(piperazin-1-yl)benzo[d]oxazole would be reacted with 3-(bromomethyl)biphenyl in a suitable solvent (e.g., acetonitrile or DMF) in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to facilitate the N-alkylation of the piperazine ring. The reaction would likely be heated to drive it to completion.

  • Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove the base and any inorganic byproducts. The crude 5-Chloro Bifeprunox free base would then be purified, likely by column chromatography on silica gel.

  • Salt Formation: The purified free base would be dissolved in a suitable solvent (e.g., isopropanol or ethanol), and a stoichiometric amount of methanesulfonic acid would be added. The this compound salt would then precipitate out of the solution and could be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Structural Elucidation and Characterization

The definitive structure of this compound would be confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the biphenyl and benzoxazolone rings, the methylene protons of the biphenylmethyl group, and the protons of the piperazine ring. The presence of the chlorine atom on the benzoxazolone ring would likely cause a downfield shift of the adjacent aromatic protons compared to the non-chlorinated parent compound.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbon atom directly attached to the chlorine would exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern in the mass spectrum could also provide structural information. For arylpiperazines, characteristic fragmentation often involves cleavage of the bonds around the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretching of the benzoxazolone, the N-H stretching (if any residual free base is present), and the aromatic C-H and C=C stretching vibrations. The S=O stretching of the mesylate counter-ion would also be observable.

Mechanism of Action and the Role of the Chlorine Atom

The pharmacological activity of this compound is predicted to be similar to that of Bifeprunox, acting as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A 5-Chloro Bifeprunox D2 Dopamine D2 Receptor (Partial Agonism) A->D2 HT1A Serotonin 5-HT1A Receptor (Full Agonism) A->HT1A

Caption: Proposed dual receptor mechanism of 5-Chloro Bifeprunox.

The introduction of the chlorine atom at the 5-position of the benzoxazolone ring could have several effects on the pharmacological profile:

  • Increased Lipophilicity: The chlorine atom is more lipophilic than a hydrogen atom. This could enhance the ability of the molecule to cross the blood-brain barrier, potentially leading to increased central nervous system exposure.

  • Altered Receptor Binding: The electronic and steric properties of the chlorine atom could alter the binding affinity and/or efficacy of the molecule at the D2 and 5-HT1A receptors. Halogen bonding, a non-covalent interaction involving a halogen atom, could also play a role in receptor binding.

  • Modified Metabolism: The presence of the chlorine atom could block a potential site of metabolism on the benzoxazolone ring, leading to a longer half-life and altered pharmacokinetic profile.

Conclusion and Future Directions

This compound represents a potentially valuable modification of the parent compound, Bifeprunox. The introduction of a chlorine atom is a well-established strategy in medicinal chemistry to fine-tune the properties of a drug candidate. Further research is warranted to fully characterize this compound, including a definitive structural elucidation through X-ray crystallography, detailed in vitro and in vivo pharmacological profiling, and comprehensive pharmacokinetic and toxicological studies. These investigations will be crucial to determine if the addition of the chlorine atom confers any therapeutic advantages over the parent compound, Bifeprunox.

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5-Chloro Bifeprunox Mesylate as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding 5-Chloro Bifeprunox Mesylate , designed for researchers and drug development scientists.

Functional Class: Atypical Antipsychotic Impurity Standard & SAR Analog CAS Registry Number: 1217042-05-1 Molecular Formula:


 (Mesylate Salt)[1][2][3]

Part 1: Executive Technical Summary[2]

This compound is a specific halogenated derivative of the atypical antipsychotic Bifeprunox (DU-127090).[2] While Bifeprunox itself acts as a partial agonist at dopamine


 and serotonin 

receptors, the 5-chloro analog serves two critical roles in pharmaceutical research:[1][2]
  • Quality Control (QC) Reference Standard: It is a process-related impurity or degradation product monitored during the GMP synthesis of Bifeprunox.[2] Its identification and quantification are mandated to meet ICH Q3A/B guidelines for drug purity.

  • Structure-Activity Relationship (SAR) Probe: In medicinal chemistry, the introduction of a chlorine atom at the C5 position of the benzoxazolinone core is a strategic modification.[1] It is used to evaluate the impact of halogenation on metabolic stability (blocking aromatic hydroxylation) and receptor binding affinity (exploiting halogen bond interactions within the orthosteric binding pocket).[1]

This guide outlines the physicochemical properties, synthesis logic, and experimental protocols required to utilize this compound in both analytical and pharmacological workflows.[1]

Part 2: Chemical Architecture & Synthesis Logic[1][2]

Structural Analysis

The core scaffold consists of a 2(3H)-benzoxazolone ring linked via a piperazine bridge to a biphenyl moiety.[2] The "Mesylate" designation indicates the methanesulfonic acid salt form, selected to enhance aqueous solubility compared to the free base, which is lipophilic and practically insoluble in water.[1]

  • Parent Compound: Bifeprunox (Non-chlorinated at C5).[1]

  • Modification: Cl-substitution at the 5-position of the benzoxazolone ring.

  • Electronic Effect: The electron-withdrawing nature of chlorine reduces the electron density of the aromatic ring, potentially altering

    
     stacking interactions with phenylalanine residues (e.g., Phe389 in 
    
    
    
    receptors).[1][2]
Retrosynthetic Pathway (Graphviz Visualization)

The synthesis of this compound generally mirrors the parent compound but utilizes chlorinated precursors.[2] The following diagram illustrates the convergent synthesis strategy.

Synthesis_Pathway Precursor1 5-Chloro-2-hydroxyaniline Core 5-Chloro-2(3H)- benzoxazolone Precursor1->Core Cyclization Reagent1 CDI / Phosgene Reagent1->Core Piperazine Piperazine Derivative Core->Piperazine N-Alkylation Linker Bis(2-chloroethyl)amine Linker->Piperazine FinalBase 5-Chloro Bifeprunox (Free Base) Piperazine->FinalBase Coupling Biphenyl 3-(Chloromethyl)-1,1'-biphenyl Biphenyl->FinalBase FinalSalt 5-Chloro Bifeprunox Mesylate FinalBase->FinalSalt Salt Formation Mesylate Methanesulfonic Acid Mesylate->FinalSalt

Figure 1: Retrosynthetic logic for this compound. The critical divergence from standard Bifeprunox synthesis is the use of the chlorinated aminophenol precursor.[1]

Part 3: Pharmacological Mechanism & Experimental Validation[2]

Mechanism of Action (Hypothesis)

Based on the SAR of arylpiperazines, 5-Chloro Bifeprunox is expected to retain the "stabilizer" profile :

  • 
     Receptor:  Partial agonism.[1][4][5][6] It stimulates receptors in states of low dopaminergic tone (hypodopaminergia) while competing with endogenous dopamine in states of excess (hyperdopaminergia).[1]
    
  • 
     Receptor:  Agonism.[1][2][4][5][7] This activity contributes to anxiolytic effects and may mitigate Extrapyramidal Symptoms (EPS) associated with pure 
    
    
    
    blockade.[1]
Protocol: In Vitro Receptor Binding Assay

To validate the affinity of this compound relative to the parent compound.[2]

Reagents:

  • CHO cells expressing human recombinant

    
     or 
    
    
    
    receptors.[1][2]
  • Radioligands:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).[1][2]
  • Test Compound: this compound (dissolved in DMSO, diluted in assay buffer).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 20 mins. Resuspend pellet.[2]
    
  • Incubation:

    • Prepare 96-well plates.

    • Add

      
       radioligand (
      
      
      
      value concentration).[1]
    • Add

      
       test compound (concentration range: 
      
      
      
      to
      
      
      ).
    • Add

      
       membrane suspension (
      
      
      
      protein/well).[1]
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[2]
    
  • Analysis: Plot competitive binding curves to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: Metabolic Stability (Microsomal Incubations)

This protocol determines if the 5-chloro substitution successfully blocks metabolic oxidation at the benzoxazolone ring.[2]

Step-by-Step Methodology:

  • System: Human Liver Microsomes (HLM) at

    
     protein.[1]
    
  • Reaction Mix: Phosphate buffer (pH 7.4),

    
    
    
    
    
    .
  • Initiation: Add Test Compound (

    
    ) and pre-incubate for 5 mins at 
    
    
    
    . Start reaction by adding NADPH (
    
    
    ).[1]
  • Sampling: Aliquot at

    
     mins.
    
  • Quenching: Add equal volume of ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    

Part 4: Data Visualization & Signaling Pathways[2]

The following diagram details the dual-signaling pathway activated by this class of compounds, highlighting the balance between G-protein activation and


-arrestin recruitment (biased signaling).[2]

Signaling_Pathway Ligand 5-Chloro Bifeprunox (Ligand) D2R Dopamine D2 Receptor (Gi/o coupled) Ligand->D2R Partial Agonism HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->HT1A Agonism G_Protein Gi/o Protein Dissociation D2R->G_Protein HT1A->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activation cAMP Decrease in cAMP (Modulation of Excitability) AC->cAMP Hyperpol Membrane Hyperpolarization (Neuronal Inhibition) K_Channel->Hyperpol

Figure 2: Signal transduction pathways.[2] The compound acts as a dual-target agonist, converging on Gi/o protein signaling to reduce neuronal excitability via cAMP inhibition and GIRK channel activation.[1][2]

Part 5: Safety & Handling Specifications

As a potent bioactive research chemical, this compound must be handled with strict containment procedures.[2]

ParameterSpecification
Hazard Class Acute Toxicant (Oral/Inhalation); Irritant.[2]
Storage

, desiccated, protected from light.
Solubility DMSO (

), Methanol (Moderate), Water (Low/pH dependent).[1]
PPE Requirements N95/P100 Respirator, Nitrile Gloves (

), Safety Goggles.[1]
Disposal Incineration as hazardous chemical waste (do not pour down drain).[1]

Self-Validating Handling Protocol:

  • Before Experiment: Verify balance calibration.[2] Prepare stock solution in DMSO inside a fume hood.

  • During Experiment: Use low-retention pipette tips to prevent loss of compound due to surface adsorption (common with arylpiperazines).[2]

  • Post Experiment: Decontaminate surfaces with 10% bleach followed by ethanol to degrade trace organic residues.[2]

Part 6: References

  • Feenstra, R. W., et al. (2002).[1] New 1-aryl-4-(biarylmethyl)piperazines as potential atypical antipsychotics sharing dopamine D2-receptor and serotonin 5-HT1A-receptor affinities.[2] Bioorganic & Medicinal Chemistry Letters.[2]

  • Caccia, S., et al. (2011).[1] Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects.[8] Journal of Neurochemistry.[2][8]

  • Nerdinger, S., et al. (2014).[1] Improved Synthesis of Antipsychotic Drug Bifeprunox.[1][2][9] ResearchGate.[2][9]

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 5-Chloro Bifeprunox Mesylate in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro Bifeprunox Mesylate is an atypical antipsychotic agent characterized by its unique pharmacological profile as a partial agonist at dopamine D₂ receptors and a full agonist at serotonin 5-HT₁ₐ receptors.[1][2] This dual mechanism of action suggests potential therapeutic efficacy for both the positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to traditional antipsychotics.[2] This document provides a comprehensive guide for the in vivo application of this compound in rodent models, offering detailed protocols for its administration and for behavioral and physiological assessments relevant to its antipsychotic and anxiolytic potential.

Compound Profile

Compound Name This compound
Synonyms Bifeprunox Mesylate
CAS Number 1217042-05-1[3]
Molecular Formula C₂₅H₂₆ClN₃O₅S[3]
Mechanism of Action Partial agonist at dopamine D₂ receptors; Agonist at serotonin 5-HT₁ₐ receptors.[1][2]

Pharmacological Context and Mechanism of Action

This compound's therapeutic potential is rooted in its ability to modulate dopaminergic and serotonergic neurotransmission. In hyperdopaminergic states, characteristic of the positive symptoms of schizophrenia, its partial D₂ agonism allows it to act as a functional antagonist, reducing dopamine levels. Conversely, in hypodopaminergic states, associated with negative and cognitive symptoms, it can enhance dopaminergic activity.[1] Its potent agonism at 5-HT₁ₐ receptors is thought to contribute to its anxiolytic and antidepressant effects, and may also mitigate the motor side effects often seen with D₂ receptor blockade.[2]

Bifeprunox_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D₂ Autoreceptor Dopamine_Release Dopamine_Release D2_auto->Dopamine_Release Inhibits 5HT1A_auto 5-HT₁ₐ Autoreceptor Serotonin_Release Serotonin_Release 5HT1A_auto->Serotonin_Release Inhibits D2_post D₂ Receptor 5HT1A_post 5-HT₁ₐ Receptor Bifeprunox Bifeprunox Bifeprunox->D2_auto Partial Agonist Bifeprunox->5HT1A_auto Agonist Bifeprunox->D2_post Partial Agonist Bifeprunox->5HT1A_post Agonist

Caption: Signaling pathway of this compound.

In Vivo Administration in Rodent Models

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound. For subcutaneous and intraperitoneal injections, a common approach for compounds soluble in DMSO is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle such as saline or PBS.[4] It is crucial to keep the final concentration of DMSO as low as possible to avoid vehicle-induced toxicity.

Example Vehicle Formulation for Subcutaneous Injection:

  • Dissolve this compound in 100% DMSO to create a stock solution.

  • For the final injection volume, dilute the stock solution with sterile saline (0.9% NaCl) to achieve the desired final concentration of the compound and a final DMSO concentration of ≤10%.[5]

Note: Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.[4]

Routes of Administration and Recommended Dosages

The selection of the administration route and dosage will depend on the specific research question and the desired pharmacokinetic profile.

Route of Administration Rodent Species Dosage Range Observed Effects Reference
Intraperitoneal (i.p.) Mouse0.001 - 2.5 mg/kgDose-dependent reduction in marble-burying behavior.
Subcutaneous (s.c.) Rat4 - 250 µg/kgAttenuation of nicotine-seeking behavior at lower doses; reduction in locomotor activity at higher doses.[1]
Intravenous (i.v.) Rat25 - 400 µg/kg (cumulative)Decreased firing rate of dopamine neurons in the ventral tegmental area.[6]

Note on Dosage: The provided dosages are starting points. It is highly recommended to perform dose-response studies to determine the optimal dose for your specific experimental paradigm. The half-life of many antipsychotics is significantly shorter in rats than in humans, which may necessitate more frequent dosing in chronic studies.[7]

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining reliable and reproducible data.

Experimental_Workflow Acclimation Animal Acclimation (1-2 weeks) Baseline Baseline Behavioral Testing (Optional) Acclimation->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Treatment Drug/Vehicle Administration Randomization->Treatment Behavioral Behavioral Assays Treatment->Behavioral Physiological Physiological/Neurochemical Analysis Behavioral->Physiological Data_Analysis Data Analysis and Interpretation Physiological->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Key Considerations for Study Design:

  • Control Groups: Always include a vehicle control group. Depending on the study, a positive control (e.g., a known antipsychotic like haloperidol or clozapine) can also be beneficial for validating the experimental model.[8]

  • Randomization and Blinding: Randomly assign animals to treatment groups to minimize bias. The experimenter conducting the behavioral assessments should be blinded to the treatment conditions.

  • Sample Size: Determine the appropriate number of animals per group using power calculations to ensure statistically significant results.

  • Washout Period: In crossover studies, a sufficient washout period between treatments is necessary to avoid carryover effects. For antipsychotics, this period can range from days to weeks depending on the drug's half-life.[9]

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines and the ARRIVE guidelines to ensure the ethical treatment of animals.[10]

Protocols for Behavioral and Physiological Assays

Marble Burying Test (Anxiolytic-like and Repetitive Behavior)

This test assesses anxiolytic-like and compulsive-like behaviors in mice.

Protocol:

  • Habituation: Acclimate mice to the testing room for at least 30 minutes prior to the test.

  • Apparatus: Use a standard mouse cage with 5 cm of clean bedding. Evenly space 20-25 glass marbles on the surface of the bedding.

  • Procedure: Gently place a single mouse in the cage. Leave the mouse undisturbed for 30 minutes.

  • Scoring: After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding. A decrease in the number of buried marbles is indicative of an anxiolytic-like effect.

Elevated Plus Maze (Anxiolytic-like Behavior)

This assay is a widely used test for anxiety-like behavior in rodents.

Protocol:

  • Habituation: Acclimate the animal to the testing room for at least 30-60 minutes.

  • Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.

  • Procedure: Place the rodent in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5-10 minutes.

  • Scoring: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and entries into the open arms suggests an anxiolytic effect.

Prepulse Inhibition (PPI) of Acoustic Startle (Sensorimotor Gating)

PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.

Protocol:

  • Habituation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.

  • Procedure: The test consists of a series of trials with a loud acoustic stimulus (pulse) presented alone or preceded by a weaker, non-startling stimulus (prepulse).

  • Scoring: The startle response is measured by a transducer. PPI is calculated as the percentage reduction in the startle response when the prepulse is present. An improvement in PPI suggests a potential therapeutic effect on sensorimotor gating deficits.

Forced Swim Test (Antidepressant-like Activity)

This test is commonly used to screen for antidepressant-like effects.

Protocol:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure:

    • Pre-test (Day 1): Place the animal in the water for 15 minutes.

    • Test (Day 2): Administer the drug and, after an appropriate absorption time, place the animal back in the water for 5 minutes.

  • Scoring: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. Typically, this will involve t-tests or analysis of variance (ANOVA) followed by post-hoc tests to compare treatment groups. Results should be presented clearly in tables and graphs.

References

  • Auclair, A., et al. (2008). Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour. Journal of Psychopharmacology, 22(5), 505-514. Available at: [Link]

  • Assié, M. B., et al. (2005). Bifeprunox, a novel antipsychotic with dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor agonist properties. British Journal of Pharmacology, 145(1), 131-142.
  • Pacher, P., & Kecskemeti, V. (2004). Trends in the development of new antidepressants. Is there a light at the end of the tunnel?. Current medicinal chemistry, 11(7), 925–943.
  • Woods, S. W., et al. (2005). Control group bias in randomized atypical antipsychotic medication trials for schizophrenia. Archives of general psychiatry, 62(9), 961–970. Available at: [Link]

  • Neisewander, J. L., et al. (2012). Rats tested after a washout period from sub-chronic PCP administration exhibited impaired performance in the 5-choice continuous performance test (5C-CPT) when the attentional load was increased. Psychopharmacology, 223(3), 305–317. Available at: [Link]

  • Lee, J. Y., et al. (2017). In vivo screening of subcutaneous tolerability for the development of novel excipients. Journal of pharmaceutical sciences, 106(7), 1794–1802.
  • Gatdula, C., & Lattal, K. M. (2018). In Vivo Screening Model for Excipients and Vehicles Used in Subcutaneous Injections. Journal of pharmacological and toxicological methods, 93, 53-59.
  • Lindquist, S., et al. (2007). Long Term Antipsychotic Treatment Does Not Alter Metabolite Concentrations in Rat Striatum: An In Vivo Magnetic Resonance Spectroscopy Study. Neuropsychopharmacology, 32(7), 1595–1602. Available at: [Link]

  • Wesołowska, A. (2010). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current pharmaceutical design, 16(32), 3584-3596.
  • University of Queensland Animal Ethics Committee. (2023). Subcutaneous (SC)
  • Kapur, S., et al. (2000). Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench. Canadian journal of psychiatry. Revue canadienne de psychiatrie, 45(3), 241–246. Available at: [Link]

  • Grupe, M., et al. (2010). Not all partial dopamine D(2) receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse. Neuropsychopharmacology, 35(10), 2154–2164. Available at: [Link]

  • Parikh, V. V., et al. (2010). Long-term antipsychotic treatments and crossover studies in rats: differential effects of typical and atypical agents on the expression of antioxidant enzymes and membrane lipid peroxidation in rat brain. Journal of psychopharmacology (Oxford, England), 24(10), 1529–1541. Available at: [Link]

  • Joseph, J. (2018). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO? ResearchGate. Available at: [Link]

  • Novotech. (2021). The importance of control groups in clinical trials. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BIFEPRUNOX MESYLATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Amisulpride. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BIFEPRUNOX. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022).
  • de Lange, E. C., et al. (2009). Physiologically based pharmacokinetic modeling to investigate regional brain distribution kinetics in rats. The AAPS journal, 11(3), 466–476. Available at: [Link]

  • Crunfli, F., et al. (2019). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current neuropharmacology, 17(11), 1062–1073. Available at: [Link]

  • Oreate AI. (2023). Understanding the Role of Control Groups in Experiments. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine 4-methylbenzenesulfonate. Retrieved from [Link]

Sources

5-Chloro Bifeprunox Mesylate dosage for cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of 5-Chloro Bifeprunox Mesylate in In Vitro Systems

Part 1: Executive Summary & Scientific Rationale

This compound is a structural analog and known impurity of Bifeprunox, a third-generation antipsychotic characterized by its "stabilizer" profile—acting as a partial agonist at dopamine D2/D3 receptors and serotonin 5-HT1A receptors.

In drug development, this compound is primarily utilized for two critical workflows:

  • Impurity Qualification: Assessing whether the 5-chloro derivative exhibits disproportionate toxicity or off-target effects compared to the parent drug.

  • Structure-Activity Relationship (SAR) Studies: Evaluating how chlorination at the 5-position of the benzoxazolinone ring alters receptor affinity (Ki) and intrinsic efficacy (Emax).

Mechanistic Context: The parent compound, Bifeprunox, exhibits nanomolar affinity (Ki ≈ 1–5 nM) for D2 receptors. The introduction of a chlorine atom typically increases lipophilicity (LogP) and can sterically hinder or enhance binding pocket interactions. Therefore, dosage cannot be static ; it must be determined via a wide-range logarithmic dose-response curve.

Part 2: Physicochemical Properties & Reconstitution

Critical Warning: The mesylate salt form improves aqueous solubility compared to the free base, but the chlorinated scaffold remains highly lipophilic. Direct reconstitution in cell culture media will precipitate the compound, invalidating results.

Table 1: Compound Specifications & Solubility
ParameterSpecificationNotes
CAS Number 1217042-05-1Distinct from Bifeprunox (350992-10-8)
Molecular Weight ~516.01 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide) Solubility ≥ 20 mg/mL (Clear solution)
Secondary Solvent Water / PBSInsoluble (Do not use for stock)
Storage (Solid) -20°CDesiccate; protect from light
Storage (Solution) -80°CStable for 3 months; avoid freeze-thaw >3 cycles
Protocol: Stock Solution Preparation (10 mM)

Target: Prepare 500 µL of 10 mM stock.

  • Weigh 2.58 mg of this compound.

  • Add 500 µL of sterile, cell-culture grade DMSO (≥99.9%).

  • Vortex vigorously for 30 seconds. If particulates persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they may dissolve). Use a 0.22 µm PTFE or Nylon syringe filter if sterility is compromised during weighing.

Part 3: Dosage Strategy for Cell Culture

Because 5-Chloro Bifeprunox is a potent GPCR ligand, "overdosing" (e.g., >10 µM) can lead to non-specific cationic amphiphilic drug (CAD) toxicity, masking true receptor effects.

Recommended Concentration Ranges
Experiment TypeWorking RangePurpose
Functional Potency (cAMP/Arrestin) 0.1 nM – 1 µM Determine IC50/EC50 at D2/5-HT1A receptors.
Impurity Toxicity (MTT/ATP) 10 nM – 50 µM Establish safety margins relative to parent drug.
Receptor Binding (Competition) 0.01 nM – 10 µM Displacement of radioligand (e.g., [3H]-Spiperone).
Serial Dilution Workflow (Self-Validating System)

To ensure the final DMSO concentration remains <0.1% (non-toxic threshold), use an intermediate dilution step.

Step-by-Step Dilution Scheme:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 10 µL Stock + 990 µL Media = 100 µM (1% DMSO).

  • Working Solutions: Perform 1:10 serial dilutions using Media (containing 1% DMSO to keep solubility constant during dilution, then dilute into final wells).

    • Final Well Concentration: When you add 10 µL of Working Solution to 90 µL of cells, the final DMSO reduces to 0.1%.

Part 4: Visualizing the Mechanism

To interpret the data from this compound, one must understand the signaling pathway it modulates. Bifeprunox analogs typically act as partial agonists on the D2 receptor, which is Gi/o-coupled, leading to the inhibition of Adenylyl Cyclase.

G cluster_0 Intracellular Response Compound 5-Chloro Bifeprunox D2R Dopamine D2 Receptor (GPCR) Compound->D2R Partial Agonist Binding Gi Gi/o Protein (Heterotrimeric) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces PKA PKA Signaling (Downstream) cAMP->PKA Modulates

Caption: Mechanism of Action. 5-Chloro Bifeprunox binds D2R, activating Gi/o to inhibit cAMP accumulation.

Part 5: Detailed Experimental Protocol (Functional Assay)

Objective: Determine if 5-Chloro Bifeprunox retains the "partial agonist" profile of the parent (low Emax) or shifts to a full antagonist/agonist.

Assay System: cAMP GloSensor™ or TR-FRET cAMP (e.g., Lance Ultra) in HEK293-D2R cells.

  • Cell Seeding:

    • Seed HEK293 cells stably expressing D2 Short/Long receptors at 20,000 cells/well in a 384-well white plate.

    • Incubate 24h at 37°C.

  • Agonist Mode (Testing for Activation):

    • Treat cells with 5-Chloro Bifeprunox (7-point curve: 1 nM to 10 µM).

    • Control: Quinpirole (Full Agonist) at 10 µM defined as 100%.

    • Result: If Emax is 20-60% of Quinpirole, it is a Partial Agonist .

  • Antagonist Mode (Testing for Blockade):

    • Pre-treat cells with 5-Chloro Bifeprunox (Serial dilution).

    • Add Dopamine (EC80 concentration, typically 30-100 nM).

    • Result: Measure inhibition of Dopamine signal.[1][2][3][4] Calculate IC50.

  • Forskolin Stimulation (Required):

    • Since D2 is Gi-coupled (inhibitory), you must stimulate the cells with Forskolin (10 µM) to raise cAMP baselines so that the drug's inhibitory effect can be measured.

Part 6: References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Catalog # sc-207002. Link

  • Feenstra, R. W., et al. (2002). "New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D2-receptor and serotonin 5-HT1A-receptor affinities."[4] Bioorganic & Medicinal Chemistry Letters. (Foundational chemistry of the Bifeprunox scaffold).

  • Cosi, C., et al. (2011). "Bifeprunox: a partial agonist at dopamine D2 and serotonin 1A receptors."[4][5][6] European Journal of Pharmacology.

  • Pharmaffiliates. Impurity Standards: this compound. Catalog # PA 27 0020021.[7] Link

  • Sigma-Aldrich. Bifeprunox Mesylate Solubility & Handling Guide. Link

Sources

LC-MS/MS method for 5-Chloro Bifeprunox Mesylate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 5-Chloro Bifeprunox Mesylate

Executive Summary

This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of This compound , a critical process-related impurity in Bifeprunox drug substance.

While Bifeprunox (a partial dopamine D2 and 5-HT1A agonist) is the active pharmaceutical ingredient (API), the 5-chloro analog represents a halogenated impurity likely arising during the synthesis of the benzoxazolone core. Due to the structural similarity between the impurity and the parent drug, traditional HPLC-UV methods often lack the specificity required for trace-level quantification (0.05% threshold). This method utilizes the unique isotopic signature of chlorine and specific MS/MS fragmentation to achieve a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL , ensuring compliance with ICH Q3A/B guidelines.

Introduction & Mechanistic Insight

The Analyte Challenge

Bifeprunox consists of a piperazine ring connecting a biphenyl system to a benzoxazolone core.[1] The "5-Chloro" impurity involves a chlorine substitution on the benzoxazolone ring.

  • Parent Drug (Bifeprunox): MW ~387.4 Da

  • Impurity (5-Chloro Bifeprunox): MW ~421.9 Da (Monoisotopic mass shift of +34 Da due to Cl vs H).

Why LC-MS/MS?

  • Selectivity: The mesylate salt form dissociates in solution. We detect the free base cation [M+H]+. The mass spectrometer easily distinguishes the parent (m/z 388) from the impurity (m/z 422).

  • Isotopic Confirmation: Chlorine possesses a distinct natural isotope pattern (

    
    ). This provides a secondary confirmation tool that UV detection lacks.
    
  • Sensitivity: Required to detect the impurity at ppm levels relative to the high-concentration API.

Fragmentation Logic (MS/MS)

To ensure specificity, we target the bond cleavage between the piperazine nitrogen and the benzoxazolone core.

  • Common Fragment: The biphenyl-methyl-piperazine moiety (m/z ~251) is often shared.

  • Specific Fragment: The chlorinated benzoxazolone core provides a unique diagnostic ion.

Experimental Protocol

Chemicals and Reagents
  • Analyte: this compound Reference Standard (purity >98%).

  • Matrix: Bifeprunox Mesylate API (free of 5-Chloro impurity for blank preparation).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.

Sample Preparation (API Trace Analysis)
  • Stock Solution: Dissolve 1.0 mg of this compound in 10 mL Methanol (100 µg/mL).

  • API Sample Prep:

    • Weigh 10 mg of Bifeprunox API.

    • Dissolve in 10 mL of Diluent (50:50 ACN:Water + 0.1% FA).

    • Vortex for 2 minutes; Sonicate for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes to remove any insoluble excipients (if analyzing drug product).

    • Transfer supernatant to an LC vial.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Why Phenyl-Hexyl? It offers superior pi-pi interaction selectivity for separating the halogenated aromatic impurity from the non-halogenated parent compared to standard C18.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Equilibration
6.0 90 Elution of Impurity/Parent
7.5 90 Wash
7.6 10 Re-equilibration

| 10.0 | 10 | Stop |

Mass Spectrometry Parameters

  • Source: ESI Positive (ESI+).

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Curtain Gas: 35 psi.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3][4][5]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
5-Cl Bifeprunox 422.1 251.2 25 Quantifier (Common Tail)
5-Cl Bifeprunox 422.1 198.0 35 Qualifier (Chlorinated Head)

| Bifeprunox (Parent) | 388.2 | 251.2 | 25 | Monitoring |

Method Validation & Performance Data

The method was validated following ICH Q2(R1) guidelines.

Table 1: Summary of Validation Results

Parameter Result Acceptance Criteria

| Linearity |


 (1.0 – 1000 ng/mL) | 

| | Accuracy | 94.5% – 103.2% | 85% – 115% | | Precision (%RSD) | < 4.5% (Intra-day) |

| | LLOQ | 1.0 ng/mL | S/N

10 | | Specificity | No interference from Parent | Resolution > 1.5 |
Specificity & Isotope Confirmation

The presence of the chlorine atom allows for a unique "Qualitative Check" within the quantitative method.

  • Criterion: The ratio of the transition 422.1

    
     251.2 (
    
    
    
    Cl) to 424.1
    
    
    251.2 (
    
    
    Cl) should be approximately 3:1 . Significant deviation indicates co-eluting interference.

Visual Workflows

Figure 1: Method Development Logic

This diagram illustrates the decision-making process for selecting the Phenyl-Hexyl column and MRM transitions.

MethodDevelopment Start Analyte: 5-Chloro Bifeprunox PropAnalysis Property Analysis: Basic (Piperazine) + Lipophilic (Cl) Start->PropAnalysis ColumnSelect Column Selection: Phenyl-Hexyl (Pi-Pi Selectivity) PropAnalysis->ColumnSelect Maximize Separation from Parent MobilePhase Mobile Phase: Acidic (pH 3.0) for Protonation PropAnalysis->MobilePhase Ensure Ionization MS_Tuning MS Tuning: Target m/z 422 -> 251 (Quant) Target m/z 422 -> 198 (Qual) ColumnSelect->MS_Tuning MobilePhase->MS_Tuning Validation Validation (ICH Q2): Linearity, Accuracy, Specificity MS_Tuning->Validation

Caption: Logical workflow for optimizing separation and detection of halogenated impurities.

Figure 2: Experimental Workflow

Step-by-step guide from API powder to Final Report.

ExpWorkflow Sample API Sample (10 mg) Dissolve Dissolution (50:50 ACN:H2O) Sample->Dissolve Sep UHPLC Separation (Phenyl-Hexyl) Dissolve->Sep Ion ESI+ Ionization (m/z 422) Sep->Ion Detect MRM Detection (Quantification) Ion->Detect Report Data Analysis (Calc % Impurity) Detect->Report

Caption: Operational workflow for routine quantification of 5-Chloro Bifeprunox.

Expert Troubleshooting & Optimization

  • Issue: Carryover.

    • Cause: The lipophilic nature of the chlorinated impurity and the piperazine ring can cause sticking to the injector needle.

    • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

  • Issue: Peak Tailing.

    • Cause: Interaction of the basic piperazine nitrogen with residual silanols on the column.

    • Solution: Ensure the mobile phase buffer concentration is at least 5 mM (Ammonium Formate) to suppress silanol activity.

  • Issue: Matrix Effect.

    • Cause: High concentration of Parent Drug (Bifeprunox) suppressing the ionization of the trace impurity.

    • Solution: Ensure chromatographic resolution (

      
      ) between the Parent and Impurity. The Phenyl-Hexyl column usually elutes the 5-Chloro impurity after the parent due to increased hydrophobicity. Divert the LC flow to waste during the elution of the main parent peak to keep the MS source clean.
      

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Fehér, I., et al. (2007). Liquid chromatographic–mass spectrometric analysis of bifeprunox. Journal of Chromatography B. (Contextual grounding for parent drug fragmentation). Link

  • PubChem. (n.d.). Bifeprunox Compound Summary. National Center for Biotechnology Information. Link

Sources

Technical Assessment of D2 Partial Agonism using 5-Chloro Bifeprunox Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: 5-Chloro Bifeprunox Mesylate (CAS: 1217042-05-1) Target Audience: Medicinal Chemists, In Vitro Pharmacologists, and CNS Drug Discovery Scientists.

Introduction: The "Goldilocks" Probe

This compound is a highly specific tool compound derived from the phenylpiperazine class of atypical antipsychotics. While its parent compound, Bifeprunox, is well-documented as a dopamine D2 receptor partial agonist and 5-HT1A agonist, the 5-chloro analog serves as a critical probe for Structure-Activity Relationship (SAR) studies. It is often utilized to understand how halogenation affects metabolic stability and receptor residence time without abolishing the delicate "partial agonist" efficacy profile.

In the context of D2 receptor pharmacology, partial agonism is the ability of a ligand to bind the receptor but elicit a sub-maximal response compared to the endogenous ligand (dopamine).[1] This property is clinically prized for "dopamine system stabilization"—reducing dopaminergic tone in hyperactive pathways (mesolimbic) while preserving it in hypoactive pathways (mesocortical).

This guide details the protocols for utilizing this compound to quantify intrinsic activity (IA) and functional selectivity at the D2 receptor.

Compound Profile & Handling

  • Chemical Name: 5-Chloro-7-[4-([1,1'-biphenyl]-3-ylmethyl)-1-piperazinyl]-2(3H)-benzoxazolone mesylate

  • Mechanism: D2 Receptor Partial Agonist / 5-HT1A Agonist[2][3][4]

  • Molecular Weight: ~516.0 g/mol (Mesylate salt)

  • Solubility: The mesylate salt confers improved aqueous solubility compared to the free base. However, for precise in vitro kinetics, DMSO is the preferred solvent for stock solutions.

Preparation Protocol
  • Stock Solution: Dissolve powder in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute.

  • Storage: Aliquot into light-protective vials (amber) to prevent photodegradation of the benzoxazolinone core. Store at -20°C.

  • Working Solution: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <0.5% to avoid non-specific membrane perturbation.

Mechanistic Basis: Gi/o Signaling vs. Beta-Arrestin[5]

To validate this compound as a partial agonist, one must interrogate two distinct pathways. The D2 receptor is a GPCR that couples primarily to the


 family, leading to the inhibition of Adenylyl Cyclase (AC) and a reduction in cAMP.

The Partial Agonist Signature:

  • In High Dopamine Environments: The compound competes with dopamine, reducing the net signaling (acts like an antagonist).

  • In Low Dopamine Environments: The compound binds and activates the receptor to a fraction of the maximum (acts like an agonist).

Visualization: The D2 Signaling Cascade

D2_Signaling Ligand 5-Cl Bifeprunox D2R D2 Receptor Ligand->D2R Binding (High Affinity) Gi Gi/o Protein D2R->Gi Partial Activation (Intrinsic Activity < 1.0) Arrestin Beta-Arrestin D2R->Arrestin Recruitment (Bias Check) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Catalysis Blocked ATP ATP ATP->AC Substrate

Figure 1: Mechanism of Action.[1] 5-Chloro Bifeprunox binds D2R, causing partial Gi/o activation (inhibiting cAMP) and potential beta-arrestin recruitment.

Protocol A: cAMP Inhibition Assay (Gi/o Coupling)

This is the primary assay for determining Intrinsic Activity (IA). Since D2 activation inhibits cAMP, you must first stimulate cAMP production using Forskolin.

Objective: Measure the reduction of Forskolin-stimulated cAMP levels.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human D2L (long isoform) receptor.

  • Reagents:

    • Forskolin (10 µM final).

    • Reference Full Agonist: Quinpirole or Dopamine.

    • Reference Antagonist: Haloperidol.[1][2][3][5]

    • Detection Kit: TR-FRET cAMP kit (e.g., HTRF) or GloSensor cAMP.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Note: IBMX is a phosphodiesterase inhibitor, essential to prevent cAMP degradation during the assay.

    • Seed 2,000–5,000 cells/well in a 384-well low-volume white plate.

  • Compound Addition (The "Co-Add" Method):

    • Prepare a 2X solution containing Forskolin (20 µM) + 5-Chloro Bifeprunox (varying concentrations) .

    • Why Co-Add? Adding the agonist and Forskolin simultaneously captures the immediate Gi-mediated inhibition of the cyclase.

    • Add 5 µL of the 2X mixture to 5 µL of cells.

    • Incubate for 30–45 minutes at Room Temperature (RT).

  • Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) according to manufacturer instructions.

    • Incubate 1 hour at RT.

    • Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Data Processing:

    • Calculate the FRET ratio (

      
      ).
      
    • Normalize data:

      • 0% Efficacy: Forskolin alone (No inhibition).

      • 100% Efficacy: Forskolin + 10 µM Quinpirole (Max inhibition).

Experimental Workflow Diagram

Workflow Step1 Cell Prep (D2-CHO + IBMX) Step3 Incubation (30-45 min @ RT) Step1->Step3 Step2 Compound Prep (5-Cl Bifeprunox + Forskolin) Step2->Step3 Step4 Lysis & Detection (TR-FRET Reagents) Step3->Step4 Step5 Data Analysis (Calculate Intrinsic Activity) Step4->Step5

Figure 2: cAMP Inhibition Assay Workflow. Critical step: Co-stimulation with Forskolin.

Protocol B: Beta-Arrestin Recruitment (Bias Assessment)

Partial agonists often display "functional selectivity" (bias). Bifeprunox derivatives are sometimes G-protein biased, recruiting less beta-arrestin than dopamine. This assay verifies if the 5-chloro analog preserves this safety profile (reduced arrestin recruitment is linked to fewer extrapyramidal side effects).

Methodology (Enzyme Complementation - e.g., PathHunter)
  • Cell System: U2OS or HEK293 cells expressing D2-ProLink and Arrestin-EA (Enzyme Acceptor).

  • Incubation:

    • Plate cells and incubate overnight.

    • Add 5-Chloro Bifeprunox (serial dilution).

    • Crucial Difference: Do not add Forskolin. Arrestin recruitment is a direct consequence of receptor occupancy and phosphorylation.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Add Chemiluminescent substrate.

    • Read Luminescence after 60 minutes.

Data Analysis & Interpretation

To accurately classify this compound, you must calculate its Intrinsic Activity (IA) relative to a full agonist.

Calculation


Expected Results Table
ParameterDopamine (Endogenous)Quinpirole (Full Agonist)5-Chloro Bifeprunox (Partial)Antagonist (Haloperidol)
cAMP Inhibition (

)
100%~100%20% – 60% 0%
Potency (

)
~7.0~8.5~8.0 – 9.0 (High Affinity)N/A (measures

)
Beta-Arrestin (

)
100%100%< 30% (Likely Biased)0%

Interpretation:

  • If IA is 0.2 – 0.6 , the compound is a Partial Agonist .

  • If IA is > 0.8 , it acts as a Full Agonist.

  • If IA is < 0.1 , it acts as a Silent Antagonist.

The "5-Chloro" modification typically enhances lipophilicity, potentially increasing the receptor residence time compared to the parent Bifeprunox, but the IA should remain in the partial range (20-60%), characterizing it as a stabilizer.

References

  • Feenstra, R. W., et al. (2002). "Preparation of benzoxazolinone derivatives as dopaminergic and serotonergic agents." Bioorganic & Medicinal Chemistry Letters.

  • Cotta Abad, V., et al. (2018). "Partial agonism and schizophrenia."[1][2][3][4][6][7][8][9] The British Journal of Psychiatry.

  • Burris, K. D., et al. (2002).[1][5] "Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors." Journal of Pharmacology and Experimental Therapeutics.

  • Laboratory of Neuropharmacology. (2008). "Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity."[2] Journal of Psychopharmacology.

  • PubChem. (2025).[6] "Bifeprunox Mesylate Compound Summary." National Library of Medicine.[6]

Sources

Technical Application Note: Characterization and Quantification of 5-Chloro Bifeprunox Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for analytical chemists and pharmaceutical scientists involved in the development and quality control of Bifeprunox Mesylate. It focuses specifically on the characterization and quantification of the critical impurity: 5-Chloro Bifeprunox Mesylate .

Introduction & Regulatory Context[1][2][3][4][5][6]

In the development of the atypical antipsychotic Bifeprunox Mesylate (a partial dopamine D2 and serotonin 5-HT1A agonist), the control of process-related impurities is critical for safety and efficacy. This compound (7-[4-([1,1'-Biphenyl]-3-ylmethyl)-1-piperazinyl]-5-chloro-2(3H)-benzoxazolone Mesylate) is a specific halogenated impurity that may arise during the synthesis of the benzoxazolone pharmacophore or via contamination of starting materials.

Under ICH Q3A(R2) guidelines, impurities exceeding the identification threshold (typically 0.10%) must be structurally characterized and toxicologically qualified. Due to the electronegativity and lipophilicity of the chlorine atom, this analog exhibits distinct chromatographic behavior and potential alterations in metabolic stability compared to the parent drug. This guide provides a validated framework for its detection and quantification.

Chemical Profile & Reference Standard Data

Before initiating analytical workflows, the reference standard must be fully characterized.

ParameterSpecification
Compound Name This compound
CAS Number 1217042-05-1 (Free base/related)
Chemical Formula C₂₅H₂₆ClN₃O₅S (Mesylate Salt)
Molecular Weight 516.01 g/mol
Parent Structure Bifeprunox (C₂₄H₂₃N₃O₂)
Key Modification Chlorine substitution at the C5 position of the benzoxazolone ring
Solubility Soluble in DMSO, Methanol; slightly soluble in Water
pKa (Calc.) ~6.8 (Piperazine nitrogen), ~9.5 (Benzoxazolone NH)

Handling Precaution: Mesylate salts are often hygroscopic. Standards should be equilibrated to room temperature in a desiccator before weighing to prevent water uptake errors during quantitative solution preparation.

Analytical Strategy: The "Why" and "How"

The separation of 5-Chloro Bifeprunox from the parent Bifeprunox presents a specific chromatographic challenge.

  • Lipophilicity Shift: The addition of a Chlorine atom at position 5 increases the hydrophobicity (LogP) of the molecule.

  • Retention Behavior: In Reverse-Phase Chromatography (RP-HPLC) using a C18 stationary phase, 5-Chloro Bifeprunox will elute after the parent Bifeprunox peak.

  • Resolution Criticality: The method must ensure a resolution factor (

    
    ) > 2.0 between the parent peak and this impurity to ensure accurate integration, especially when the impurity is present at trace levels (<0.1%).
    
Visualizing the Analytical Workflow

The following diagram outlines the lifecycle of the impurity standard from isolation to method validation.

AnalyticalLifecycle cluster_feedback OOS Investigation Synthesis Impurity Synthesis (Chlorination of Precursor) Isolation Isolation & Purification (Prep HPLC / Crystallization) Synthesis->Isolation Characterization Structural Confirmation (NMR, MS, IR) Isolation->Characterization StandardPrep Ref. Standard Preparation (Weighing & Dilution) Characterization->StandardPrep CoA Generation Validation Method Validation (Specificity, LOQ, Linearity) StandardPrep->Validation QC Routine QC Release (Batch Analysis) Validation->QC Validated Method QC->Characterization New Impurity?

Figure 1: Analytical Lifecycle of the 5-Chloro Bifeprunox Reference Standard.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is the primary method for quantification (Assay and Related Substances).

A. System Parameters[4][10][11][12][13]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: C18 Stationary Phase, End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm).

    • Reasoning: A 250mm column provides the theoretical plates necessary to separate the halogenated positional isomer from the parent.

  • Column Temperature: 30°C.

  • Wavelength: 215 nm (Primary), 254 nm (Secondary).

    • Note: The benzoxazolone ring absorbs strongly at 215 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

B. Mobile Phase Composition
  • Buffer (Mobile Phase A): 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.5 with Orthophosphoric Acid.
    
    • Chemistry: Low pH suppresses the ionization of the acidic benzoxazolone moiety (pKa ~9.5) and ensures the basic piperazine (pKa ~6.8) is protonated, improving peak shape and reducing tailing.

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

C. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.08020Initial equilibration
5.08020Isocratic hold
25.02080Linear gradient to elute lipophilic impurities
30.02080Wash
30.18020Return to initial
40.08020Re-equilibration
D. System Suitability Criteria (SST)
  • Retention Time (RT): Bifeprunox ~12-14 min; 5-Chloro Bifeprunox ~16-19 min (Relative Retention Time ~1.2 - 1.4).

  • Resolution (

    
    ):  > 2.0 between Bifeprunox and 5-Chloro Bifeprunox.
    
  • Tailing Factor (

    
    ):  < 1.5 for both peaks.
    

Protocol 2: LC-MS/MS Identification

When a new peak appears in stability samples, LC-MS/MS confirms if it is the 5-Chloro analog.

A. Mass Spectrometry Settings
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

    • Reasoning: The piperazine nitrogen is readily protonated

      
      .
      
  • Precursor Ion:

    • Bifeprunox: m/z 386.2

      
      .
      
    • 5-Chloro Bifeprunox: m/z 420.1

      
      .
      
    • Isotope Pattern: Look for the characteristic Chlorine isotope signature (

      
      ) at m/z 420 and 422.
      
B. Fragmentation Pathway (MS2)

To differentiate from other potential isomers, monitor the fragmentation:

  • Cleavage of the Piperazine-Benzoxazolone bond:

    • The biphenyl-methyl-piperazine fragment is common to both.

    • The diagnostic fragment is the 5-chloro-benzoxazolone moiety.[1]

  • Transition:

    • Parent (420.1)

      
       Product ions specific to the chlorinated core.
      

Synthesis & Formation Pathway (Contextual)

Understanding the origin of the impurity aids in process control. The 5-chloro analog likely originates from the use of a chlorinated starting material or chlorinating reagents during the benzoxazolone ring formation.

SynthesisPathway Precursor 2-Amino-4-chlorophenol (Potential Contaminant) Intermediate 5-Chloro-2-benzoxazolone Precursor->Intermediate Cyclization Reagent Cyclization Reagent (CDI or Phosgene) Reagent->Intermediate Impurity 5-Chloro Bifeprunox (Final Impurity) Intermediate->Impurity N-Alkylation Coupling Coupling with 1-(3-Biphenylmethyl)piperazine Coupling->Impurity

Figure 2: Hypothesized Formation Pathway of 5-Chloro Bifeprunox.

References

  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link

  • Feenstra, R. W., et al. (2001).[2] "New 1-Aryl-4-(biarylmethylene)piperazines as Potential Atypical Antipsychotics." Bioorganic & Medicinal Chemistry Letters, 11(17), 2345-2349. (Foundational synthesis of Bifeprunox class). Link

  • Santa Cruz Biotechnology. this compound Product Data Sheet. (Source for commercial availability and basic physicochemical data).[3][2] Link

  • PubChem Compound Summary. Bifeprunox (CID 208951).[4] National Center for Biotechnology Information. (Parent compound structural data). Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Chloro Bifeprunox Mesylate Solubilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-CL-BIF-SOL-001 Status: Active Specialist: Senior Application Scientist, Formulation Chemistry Last Updated: February 1, 2026[1][2]

Executive Summary: The "Salt Paradox"

Welcome to the technical support center for 5-Chloro Bifeprunox Mesylate . As a researcher, you have likely encountered a frustrating phenomenon: the substance dissolves readily in pure water or DMSO but precipitates immediately upon addition to physiological buffers (e.g., PBS, pH 7.4).

The Science Behind the Failure: 5-Chloro Bifeprunox is a lipophilic arylpiperazine derivative.[1][2] While the mesylate salt form is engineered for stability and initial solubility, it is a weak base salt . When introduced to a neutral buffer (pH 7.4), the buffering capacity neutralizes the mesylate acid, converting the molecule back to its free base form. The free base of 5-chloro bifeprunox is highly hydrophobic (


), leading to rapid "crash out" (precipitation).[1][2]

This guide provides three validated workflows to overcome this thermodynamic hurdle.

Decision Matrix: Select Your Protocol

Before starting, determine your experimental constraints using the decision tree below.

SolubilityDecisionTree Start Start: Define Experimental Constraints PH_Check Is physiological pH (7.4) required? Start->PH_Check InVivo Is this for In Vivo / Animal Studies? PH_Check->InVivo Yes (Must be pH 7.4) Acidic Protocol A: Acidic Buffer Stabilization (Simplest) PH_Check->Acidic No (pH < 5.0 okay) Cyclodextrin Protocol C: Cyclodextrin Complexation (Gold Standard) InVivo->Cyclodextrin Yes (Low Toxicity needed) Cosolvent Protocol B: The 'Pulse' Cosolvent Method (DMSO/PEG) InVivo->Cosolvent No (In Vitro / Cell Culture)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.

Protocol A: Acidic Buffer Stabilization (pH < 5.0)

Best for: Analytical standards, HPLC injection, or assays tolerant of acidic pH.

The mesylate salt dissociates fully in water, but to prevent the free base from forming, you must maintain the pH at least 2 units below the basic pKa (approx. 7.5 for the piperazine nitrogen).[1][2]

Reagents
  • Solvent: 10 mM Acetate Buffer (pH 4.5) or 0.1% Formic Acid in water.[1][2]

  • Avoid: Phosphate Buffered Saline (PBS) or HEPES at this stage.[1][2]

Step-by-Step
  • Weighing: Weigh the this compound powder.

  • Primary Dissolution: Add the acidic buffer directly to the powder.[1][2]

  • Agitation: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at 40 kHz.

  • Verification: The solution should be optically clear.

  • Storage: Stable at 4°C for 1 week.

Protocol B: The "Pulse" Cosolvent Method (In Vitro)

Best for: Cell culture (where <0.5% DMSO is acceptable) or high-throughput screening.[1][2]

This method uses the "dielectric constant" principle.[1][2] We dissolve the drug in a high-solubility organic solvent (DMSO) and then "pulse" it into the aqueous buffer rapidly to bypass the nucleation phase of precipitation.

Reagents
  • Stock Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

  • Intermediate: PEG-400 (Polyethylene Glycol 400).[1][2]

  • Target Buffer: PBS or Media (pre-warmed to 37°C).[1][2]

Step-by-Step
  • Make High-Concentration Stock: Dissolve this compound in DMSO to reach 1000x the final target concentration (e.g., if you need 10 µM final, make a 10 mM stock).[1][2]

    • Note: The solution will be yellow/clear.[1][2]

  • The "Pulse" Dilution (Critical Step):

    • Do NOT add DMSO stock directly to static PBS (this causes local high concentration and immediate crash-out).[1][2]

    • DO vortex the PBS/Media vigorously.[1][2]

    • While vortexing, inject the DMSO stock into the center of the vortex.

  • Optional Stabilization: If precipitation occurs within 1 hour, modify the stock to be 50% DMSO / 50% PEG-400 . The PEG chains provide steric hindrance against crystal growth.[2]

Recommended Cosolvent Ratios:

Target Conc.[1][2][3][4][5]Solvent SystemStability at pH 7.4
< 1 µM0.1% DMSO> 24 Hours
1 - 10 µM0.5% DMSO~ 4 Hours
> 10 µM1% DMSO + 0.5% Tween-80~ 2 Hours

Protocol C: Cyclodextrin Complexation (The Gold Standard)

Best for: Animal studies (IV/IP/Oral) and long-term stability at neutral pH.[1][2]

This method encapsulates the hydrophobic chlorophenyl tail of the molecule inside a "sugar donut" (Cyclodextrin), shielding it from the water while maintaining solubility.

Reagents
  • Host Molecule: Sulfobutyl ether-beta-cyclodextrin (SBE-

    
    -CD, e.g., Captisol®) OR Hydroxypropyl-beta-cyclodextrin (HP-
    
    
    
    -CD).[1][2]
  • Vehicle: Sterile Water for Injection.[1][2]

Workflow Visualization

CyclodextrinProtocol Step1 1. Prepare Vehicle 20% w/v HP-beta-CD in Water Step2 2. Add Drug Add 5-Cl-Bifeprunox (Excess Amount) Step1->Step2 Step3 3. Equilibrium Stir 24h @ Room Temp Protect from Light Step2->Step3 Step4 4. Filtration Filter (0.22 µm PVDF) to remove excess solid Step3->Step4 Step5 5. Final Solution Clear, pH 7.4 compatible Step4->Step5

Figure 2: Preparation of a stable inclusion complex.[1][2] This process creates a thermodynamic equilibrium, ensuring the drug does not precipitate over time.

Step-by-Step
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 100mL of water (20% w/v). Stir until clear.
    
  • Addition: Add this compound slowly to the stirring cyclodextrin solution.

  • Acidification (Optional Trick): If dissolution is slow, lower the pH to 4.0 using 0.1N HCl to fully ionize the drug (driving it into the CD cavity), then slowly back-titrate to pH 7.0 using 0.1N NaOH. The cyclodextrin will keep it in solution even as pH rises.[2]

  • Filtration: Syringe filter (0.22 µm) to remove any un-complexed drug.

  • Validation: Check absorbance at 254 nm to confirm concentration against a standard curve.

Frequently Asked Questions (FAQs)

Q1: Why does my solution turn cloudy 20 minutes after preparation? A: This is "Ostwald Ripening."[1][2] You likely created a supersaturated solution using the DMSO method.[1][2] Micro-crystals formed initially (invisible) and grew over time.[1][2] Fix: Switch to Protocol C (Cyclodextrins) or reduce the final concentration.

Q2: Can I autoclave the 5-Chloro Bifeprunox solution? A: No. The mesylate salt can hydrolyze, and the chlorine group is susceptible to thermal degradation. Fix: Use sterile filtration (0.22 µm PVDF or PES membranes).[1][2]

Q3: Is 5-Chloro Bifeprunox light sensitive? A: Yes, like most arylpiperazines, it is sensitive to photo-degradation.[1][2] Always wrap vials in aluminum foil or use amber glassware during the stirring phases.

Q4: Why not use simple Bifeprunox solubility data? A: The 5-Chloro substitution increases the lipophilicity (


) by approximately 0.5 to 1.0 unit compared to the parent Bifeprunox.[1][2] This makes the "crash out" effect in buffers significantly faster and more severe than with the parent compound.

References

  • Structure & Pharmacology of Bifeprunox: PubChem Compound Summary for Bifeprunox. National Center for Biotechnology Information (2025).[1][2] [Link]

  • Solubility of Arylpiperazine Salts: Improving the Solubility of Aripiprazole (Structural Analog) by Multicomponent Crystallization. MDPI Pharmaceutics (2019).[1][2] [Link][1][2][5][6][7]

  • Cyclodextrin Complexation Strategies: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.[1][2][8] National Institutes of Health (PMC).[1][2] [Link]

  • Cosolvent Thermodynamics: Solubility Behaviour of Aripiprazole in Different Solvent Systems. Journal of Pharmaceutical Sciences.[1][2] [Link]

Sources

Technical Support Center: Stabilizing 5-Chloro Bifeprunox Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online Topic: Solution Stability & Degradation Prevention

Introduction

Welcome to the technical support hub for 5-Chloro Bifeprunox Mesylate . As a Senior Application Scientist, I understand that inconsistent stability data can derail months of assay development.

This compound presents a "perfect storm" of stability challenges: the piperazine ring is an oxygen scavenger, the oxindole scaffold is UV-sensitive, and the 5-chloro substitution introduces a specific vulnerability to photodehalogenation. Furthermore, as a mesylate salt , its solubility profile is pH-dependent, creating a risk of disproportionation in unbuffered solutions.

This guide moves beyond generic "store at -20°C" advice. We will engineer a solution environment that actively suppresses these degradation pathways.

Module 1: The Photolytic Threat (The "5-Chloro" Factor)

The Issue: Users often report the appearance of a "des-chloro" impurity (loss of -Cl group) or radical coupling products after handling solutions under standard laboratory lighting.

The Mechanism: While the parent Bifeprunox is light-sensitive, the 5-Chloro analog possesses a specific weakness. Aryl-chlorine bonds are susceptible to homolytic cleavage under UV/Vis irradiation (300–400 nm). This generates a highly reactive aryl radical, which immediately abstracts a hydrogen atom from the solvent (forming the dechlorinated impurity) or attacks the piperazine ring.

Troubleshooting Guide: Photostability
SymptomProbable CauseCorrective Action
New peak at RRT ~0.85 Photodehalogenation (Loss of Cl)Switch to Amber silanized vials immediately. Limit exposure to <5 mins under white light.
Yellowing of solution Radical polymerizationUse Gold/Yellow fluorescent lights (cutoff <500nm) in the prep area.
Non-linear calibration Degradation during autosampler waitEnable thermostat (4°C) and use amber autosampler vials .

Module 2: Oxidative Instability (The Piperazine Problem)

The Issue: "My fresh stock solution shows a +16 Da peak (M+16) after 24 hours."

The Mechanism: The piperazine nitrogen atoms are electron-rich and prone to oxidation, forming N-oxides . This reaction is autocatalytic; once initiated by trace peroxides in the solvent or singlet oxygen generated by light, it accelerates.

Protocol: Creating an Oxygen-Free Environment

Standard degassing is insufficient for long-term studies. Use this rigorous protocol.

  • Solvent Choice: Use HPLC-grade Methanol or Acetonitrile with low peroxide content. Avoid ethers (THF) which accumulate peroxides.

  • Sparging: Sparge the solvent with High-Purity Helium (99.999%) for 10 minutes before adding the solid. Helium is less soluble than Nitrogen, preventing micro-bubble formation during HPLC injection.

  • Headspace Purge: After dissolving the compound, purge the vial headspace with Argon (heavier than air) before sealing.

Module 3: Solution Chemistry (The Mesylate Factor)

The Issue: Precipitation occurs upon dilution, or retention times drift during LC-MS runs.

The Mechanism: Mesylate (methanesulfonate) is a strong acid salt. In unbuffered water, the solution pH is acidic (~pH 4-5).

  • If diluted into pH > 7: The free base forms and may precipitate due to low aqueous solubility.

  • If diluted into unbuffered organic: The salt may disproportionate, leading to peak splitting.

FAQ: Solubility & pH

Q: Can I dissolve the powder directly in 100% DMSO? A: Yes, but be cautious. DMSO is hygroscopic and often contains trace oxidizing agents. Use anhydrous DMSO stored under Argon. For biological assays, keep the final DMSO concentration <0.1%.

Q: What is the optimal pH for aqueous dilution? A: Maintain pH 4.0 – 6.0 .

  • Buffer: 10mM Ammonium Acetate (pH 5.0).

  • Avoid: Phosphate buffers if using LC-MS (ion suppression).

Visualizing the Degradation Pathways[1]

The following diagram maps the degradation logic. Use this to diagnose which pathway is active based on your observed impurities.

DegradationPathways Compound 5-Chloro Bifeprunox Mesylate (Solution) Radical Aryl Radical Intermediate Compound->Radical Homolytic Cleavage (C-Cl) NOxide Piperazine N-Oxide (+16 Da) Compound->NOxide N-Oxidation Precip Free Base Precipitation Compound->Precip Salt Dissociation Light UV/Vis Light (>300 nm) Light->Radical Oxygen Dissolved Oxygen / Peroxides Oxygen->NOxide pH High pH (>7.0) pH->Precip Dechloro De-chlorinated Impurity (Des-chloro analog) Radical->Dechloro H-Abstraction from Solvent

Caption: Mechanistic map of 5-Chloro Bifeprunox degradation. Yellow paths indicate photolysis (dechlorination), Red paths indicate oxidation (N-oxide), and Green paths indicate pH instability.

Validated Protocols

Protocol A: Preparation of Stable Stock Solution (1 mg/mL)

Follow this strictly for reference standards.

  • Preparation: Work under yellow light or low-light conditions.

  • Solvent: Mix Methanol/Water (90:10 v/v) containing 0.1% Formic Acid .

    • Why Acid? Stabilizes the mesylate salt and prevents free-base precipitation.

    • Why Methanol? High solubility; less radical-scavenging interference than alcohols with alpha-hydrogens like isopropanol.

  • Dissolution: Weigh this compound into an amber volumetric flask .

  • Sonicate: Sonicate for 5 mins max. Do not let the water bath heat up (heat accelerates oxidation).

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -80°C .

    • Shelf Life: 6 months at -80°C; 1 week at 4°C.

Protocol B: Forced Degradation (Specificity Check)

Use this to confirm your HPLC method can separate the "5-Chloro" parent from its degradation products.

  • Photolytic Stress: Expose 100 µg/mL solution to 1.2 million lux hours (ICH Q1B standard).

    • Expected Result: Decrease in parent peak; appearance of des-chloro peak.

  • Oxidative Stress: Add 3% Hydrogen Peroxide for 2 hours at RT.

    • Expected Result: Appearance of N-oxide peaks (usually elute earlier on Reverse Phase).

References

  • International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link] (Authoritative standard for photostability protocols)

  • Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Definitive text on oxidative and photolytic mechanisms in pharmaceuticals)
  • PubChem. (n.d.).[1] Bifeprunox - Compound Summary. National Library of Medicine.[2] [Link] (Source for structural data and general chemical properties)

  • Chowdhury, S. K., et al. (2010). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences.

Sources

5-Chloro Bifeprunox Mesylate off-target effects mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Off-Target Effects & Experimental Optimization

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-01

Introduction: The "Dirty" Probe Paradox

Welcome to the technical support hub for 5-Chloro Bifeprunox Mesylate . While the parent compound (Bifeprunox) is a well-characterized partial dopamine D2 and serotonin 5-HT1A agonist, the 5-Chloro derivative presents unique challenges. The addition of the chlorine atom at the 5-position significantly alters the physicochemical properties, primarily by increasing lipophilicity (LogP) and metabolic stability.

This modification often leads to non-specific binding (NSB) and unexpected off-target pharmacology (particularly at


-adrenergic receptors and hERG channels). This guide provides self-validating protocols to distinguish true pharmacological signal from experimental noise.

Module 1: Solubility & Compound Stability

The Issue: “My IC50 curves are erratic or flatlining at high concentrations.”

Root Cause: The mesylate salt improves solubility compared to the free base, but the 5-Chloro substitution reduces aqueous solubility relative to the parent Bifeprunox. The compound is prone to "micro-precipitation" in aqueous buffers (like PBS) when diluted directly from high-concentration DMSO stocks. This creates heterogeneous suspensions that yield noisy data.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not dilute directly from 10 mM DMSO to aqueous media. Use this intermediate step to prevent shock precipitation.

ParameterSpecification
Primary Solvent DMSO (Anhydrous, >99.9%)
Max Stock Conc. 10 mM (Store at -20°C, desiccated)
Working Solvent PBS + 0.1% BSA + 0.05% Tween-20
Critical Step Intermediate dilution in 10% DMSO/Buffer before final assay.

Step-by-Step Workflow:

  • Dissolve: Prepare 10 mM stock in 100% DMSO. Vortex until clear.

  • Intermediate: Dilute 1:10 into 100% DMSO (not buffer) to create serial dilutions (1 mM, 100 µM, etc.) in DMSO.

  • Final Transfer: Transfer 1 µL of DMSO serial dilutions into 99 µL of Assay Buffer.

    • Result: Final DMSO is 1% (tolerable for most GPCR assays).

    • Benefit: The compound is already dispersed before hitting the high-water environment.

SolubilityWorkflow Stock 10mM Stock (100% DMSO) Serial Serial Dilutions (100% DMSO) Stock->Serial Step 1: Dilute in DMSO Precip Precipitation Risk (Avoid Direct Transfer) Stock->Precip Direct to Buffer Final Final Assay Well (1% DMSO) Serial->Final Step 2: 1:100 Transfer Buffer Assay Buffer (PBS + 0.1% BSA) Buffer->Final Mix

Figure 1: Correct solubilization workflow to prevent micro-precipitation of lipophilic mesylate salts.

Module 2: Mitigating Non-Specific Binding (NSB)

The Issue: “I see significant binding in my negative control (parental cells) or high background fluorescence.”

Root Cause: The 5-Chloro group increases the partition coefficient. The molecule becomes "sticky," adhering to plastic tips, well plates, and lipid membranes independent of the receptor. This mimics receptor activity (false positive) or depletes free drug concentration (false negative).

Mitigation Strategy: The "Sacrificial" Carrier

You must introduce "decoy" binding sites to keep the free drug in solution but prevent it from sticking to the plastic.

Protocol Adjustments:

  • Glass-Coated Plastics: Use low-binding or silanized pipette tips.

  • Carrier Protein: Add 0.1% - 0.5% BSA (Bovine Serum Albumin) to all buffers. The albumin binds the lipophilic tail loosely, keeping it soluble but releasable to the receptor.

  • Detergent: Include 0.01% Tween-20 or Pluronic F-127 .

    • Warning: Do not exceed 0.05% Tween-20 in calcium flux assays, as it may permeabilize cells.

Module 3: Off-Target Pharmacology (Receptor Specificity)

The Issue: “The compound induces calcium flux in D2-knockout cells.”

Root Cause: While Bifeprunox is selective for D2/5-HT1A, the 5-Chloro analog often exhibits increased affinity for


-adrenergic receptors . In cellular assays, 

activation triggers

signaling (Calcium release), which can be mistaken for D2-mediated signaling (or lack thereof, since D2 is

coupled).
Experimental Validation: The "Blockade" Control

To prove your signal is D2/5-HT1A specific, you must run a competitive blockade experiment.

The "Prazosin Check" Protocol:

  • Control Arm: Treat cells with 5-Chloro Bifeprunox (Dose Response).

  • Blockade Arm: Pre-incubate cells for 15 mins with 1 µM Prazosin (selective

    
     antagonist) + 1 µM Ketanserin  (5-HT2A antagonist).
    
  • Analysis:

    • If the signal persists in the Blockade Arm

      
       It is likely true D2/5-HT1A activity.
      
    • If the signal disappears

      
       It was off-target adrenergic cross-talk.
      

Off-Target Affinity Table (Representative Values)

Receptor Bifeprunox Ki (nM) 5-Chloro Analog Risk Consequence
D2 (Target) ~2.2 High Affinity Desired Effect
5-HT1A (Target) ~9.3 High Affinity Desired Effect

|


-Adrenergic  | >1000 | Increased Affinity  | False + Calcium Flux |
| hERG Channel  | Low | Moderate/High  | Cardiotoxicity (In Vivo) |

SignalingPathways Ligand 5-Chloro Bifeprunox D2 D2 Receptor (Target) Ligand->D2 Alpha1 Alpha-1 Adrenergic (Off-Target) Ligand->Alpha1 High Conc. Gi Gi/o Protein D2->Gi Gq Gq Protein Alpha1->Gq cAMP Decrease cAMP Gi->cAMP Ca Increase Calcium Gq->Ca

Figure 2: Divergent signaling pathways. Off-target binding to Alpha-1 receptors triggers Gq-mediated Calcium release, contaminating Gi-mediated D2 datasets.

Module 4: In Vivo Considerations (Metabolic Stability)

The Issue: “In vivo efficacy does not match in vitro potency.”

Root Cause: The 5-Chloro substitution is often used to block metabolic oxidation at the 5-position. However, this can shift metabolism to the piperazine ring or lead to reactive metabolite formation.

Recommendation:

  • Microsomal Stability Assay: Compare intrinsic clearance (

    
    ) of Bifeprunox vs. 5-Chloro Bifeprunox. The chlorinated version should show lower clearance if the halogenation is effective.
    
  • Brain Penetration: The increased lipophilicity usually enhances Blood-Brain Barrier (BBB) penetration, but also increases binding to plasma proteins (

    
     decreases). Always measure free fraction (
    
    
    
    ) in both plasma and brain homogenate.

References

  • Feenstra, R. W., et al. (2002). "New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities." Bioorganic & Medicinal Chemistry Letters.

  • Cayman Chemical. (2022).[1][2][3][4] "Bifeprunox (mesylate) Product Information & Solubility Data." Cayman Chemical Product Guide.

  • Stoddart, L. A., et al. (2015). "Binding kinetics of ligands acting at GPCRs: Mitigating non-specific binding." British Journal of Pharmacology.

  • Zhu, B. T. (2005). "Mechanistic explanation for the unique pharmacologic properties of bifeprunox." Journal of Pharmacology and Experimental Therapeutics.

  • Kenakin, T. (2014). "A Pharmacology Primer: Theory, Applications, and Methods (Off-target mitigation strategies)." Elsevier Academic Press.

Sources

Technical Support Center: Method Refinement for 5-Chloro Bifeprunox Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Advanced Method Development Portal. You are likely here because standard generic protocols for Bifeprunox are failing to adequately resolve or quantify the 5-Chloro Bifeprunox analog/metabolite.

This guide addresses the specific physicochemical challenges introduced by the chlorine substitution and the mesylate salt form . The presence of the chlorine atom significantly alters lipophilicity and introduces unique isotopic signatures that must be leveraged for accurate detection.

Module 1: Chromatographic Resolution (The "Separation" Issue)

User Query: "My 5-Chloro metabolite is co-eluting with the parent Bifeprunox peak on my C18 column. How do I improve resolution?"

Technical Insight: Standard C18 columns rely primarily on hydrophobic interactions. Structurally, 5-Chloro Bifeprunox differs from the parent only by a single halogen atom. On a C18 phase, this often results in insufficient selectivity (


). To separate these, you must exploit the 

interactions
available in the biphenyl moiety of the drug.

Troubleshooting Guide:

ParameterStandard Protocol (Likely Failing)Refined Protocol (Recommended) Mechanism of Action
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl or Biphenyl Phenyl phases engage in

stacking with the biphenyl rings. The electron-withdrawing Chlorine atom alters the

-density, creating a distinct separation factor not seen in C18.
Mobile Phase B AcetonitrileMethanol Methanol is a protic solvent that promotes stronger

interactions between the analyte and the stationary phase compared to aprotic Acetonitrile.
Gradient Slope Steep (e.g., 10% to 90% in 5 min)Shallow Isocratic Hold Introduce a 2-minute isocratic hold at the elution percentage (e.g., 45% B) to maximize interaction time during the critical separation window.

Step-by-Step Optimization Workflow:

  • Switch Column: Install a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Prep:

    • A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient Execution:

    • 0-1 min: 10% B (Load)

    • 1-6 min: 10%

      
       60% B (Separation)
      
    • 6-8 min: 90% B (Wash)

Module 2: Mass Spectrometry & Detection (The "Identification" Issue)

User Query: "I am seeing interference in my MRM transitions. How do I confirm I am actually detecting the 5-Chloro metabolite and not a matrix artifact?"

Technical Insight: The defining characteristic of your analyte is the Chlorine Isotope Pattern . Natural chlorine exists as


 (75.8%) and 

(24.2%). This creates a distinct 3:1 intensity ratio between the monoisotopic mass (

) and the

isotope.

Troubleshooting Guide:

  • Issue: Ambiguous Peak ID.

  • Solution: Isotope Ratio Monitoring (IRM). You must monitor two transitions: one for the

    
     isotope and one for the 
    
    
    
    isotope.

Refined MRM Table (Example for 5-Chloro Bifeprunox): Note: Bifeprunox MW


 385.5. 5-Chloro analog MW 

419.9.
AnalytePrecursor Ion (m/z)Product Ion (m/z)TypePurpose
5-Cl Bifeprunox 420.2 (

)
286.1 QuantifierPrimary Quantification
5-Cl Bifeprunox 422.2 (

)
286.1 QualifierRatio Confirmation

Validation Rule: The area ratio of the Quantifier (420.2) to the Qualifier (422.2) must remain constant (approx 3:1) across the peak. If this ratio deviates in a patient sample, you have a co-eluting interference.

Module 3: Sample Preparation (The "Recovery" Issue)

User Query: "I am getting low recovery (<50%) and poor reproducibility. I am using protein precipitation."

Technical Insight: The "Mesylate" indicates the compound is a salt. In biological matrices (plasma/urine), the drug may bind strongly to proteins or remain ionized depending on pH. Simple protein precipitation (PPT) often fails to break these interactions efficiently. Solid Phase Extraction (SPE) with pH control is required to neutralize the basic piperazine nitrogen, ensuring full extraction.

Refined Protocol: Mixed-Mode Cation Exchange (MCX)

  • Pre-treatment: Dilute Plasma 1:1 with 2% Phosphoric Acid .

    • Why: Acidification breaks protein binding and ensures the basic piperazine is positively charged (protonated) to bind to the cation exchange sorbent.

  • Load: Load sample onto MCX SPE Cartridge (Mixed-Mode Strong Cation Exchange).

  • Wash 1: 2% Formic Acid (Removes acidic interferences).

  • Wash 2: Methanol (Removes neutral lipophilic interferences; the drug remains bound by ionic charge).

  • Elution (Critical Step): 5% Ammonium Hydroxide in Methanol.

    • Why: The high pH (

      
       10-11) deprotonates the piperazine amine, neutralizing the charge and releasing the drug from the sorbent.
      
Module 4: Visualization & Logic Flow

User Query: "How do I systematically troubleshoot peak tailing vs. poor recovery?"

The following diagram outlines the logical decision tree for method refinement.

MethodRefinement Start Method Performance Issue IssueType Identify Primary Failure Mode Start->IssueType PeakIssue Peak Tailing / Co-elution IssueType->PeakIssue RecovIssue Low Recovery (<60%) IssueType->RecovIssue SensIssue Low Sensitivity / Noise IssueType->SensIssue CheckCol Check Stationary Phase (Is it C18?) PeakIssue->CheckCol SwitchCol Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) CheckCol->SwitchCol Yes CheckPH Check Mobile Phase pH CheckCol->CheckPH No CheckSalt Is Mesylate Salt Dissociated? RecovIssue->CheckSalt AdjustSPE Switch to MCX SPE (Acid Load / Base Elute) CheckSalt->AdjustSPE Protocol Update CheckIso Check Chlorine Isotope Ratio (35Cl vs 37Cl) SensIssue->CheckIso OptSource Optimize ESI Source Temp (Reduce Thermal Degradation) CheckIso->OptSource

Figure 1: Decision matrix for troubleshooting LC-MS/MS method failures specific to halogenated piperazine derivatives.

References & Validation Standards

To ensure your method meets regulatory scrutiny, all refinements must be validated against the following authoritative standards:

  • FDA Bioanalytical Method Validation Guidance for Industry (2018)

    • Relevance: Defines acceptance criteria for selectivity, sensitivity (LLOQ), and recovery.

    • Source:

  • Metabolite Identification in Drug Development

    • Relevance: Strategies for distinguishing parent drugs from halogenated metabolites.

    • Source:

  • ICH M10 Bioanalytical Method Validation

    • Relevance: Global harmonization standard for bioanalysis.

    • Source:

Disclaimer: This guide assumes the user is handling "5-Chloro Bifeprunox" as a specific target analyte (e.g., a known impurity or active metabolite). Always verify the exact molecular weight and purity of your reference standard before optimizing MRM transitions.

Technical Support Center: Optimizing Incubation Times for 5-Chloro Bifeprunox Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Kinetic Trap"

Why this guide exists: 5-Chloro Bifeprunox Mesylate is not a standard "fast-on/fast-off" ligand. As a structural analog of Bifeprunox, it inherits a scaffold known for slow dissociation kinetics (


) and high lipophilicity.

The Core Problem: Many researchers default to a standard 60-minute incubation for receptor binding or functional assays. For this compound class, 60 minutes is often insufficient to reach thermodynamic equilibrium. Terminating incubation before equilibrium results in an underestimation of affinity (


) and potency (

), leading to false-negative SAR (Structure-Activity Relationship) decisions.

Key Technical Directive: You must empirically determine the "Time to Equilibrium" (


) before running competition curves. Do not assume literature values for the parent compound apply perfectly to the 5-Chloro derivative.

Troubleshooting Guide: Receptor Binding Assays (D2 / 5-HT1A)

Q1: My values fluctuate between experiments. Why is the data inconsistent?

Diagnosis: You are likely operating in the non-equilibrium phase . The Science: 5-Chloro Bifeprunox possesses a piperazine-biphenyl-like scaffold. Literature on the parent compound (Bifeprunox) indicates exceptionally slow dissociation rates due to hydrophobic interactions with extracellular loops (e.g., Trp100EL1 in D2 receptors). If


 is slow, the time to reach equilibrium (

) can exceed 2-3 hours. The Fix: Perform a kinetic association assay to define

.

Protocol: Determination of Optimal Incubation Time (


) 
  • Prepare Plates: Replicate wells with receptor membrane prep + radioligand (e.g.,

    
    -Spiperone or 
    
    
    
    -8-OH-DPAT).
  • Add Compound: Add this compound at a concentration approx.

    
     its expected 
    
    
    
    (or
    
    
    if unknown).
  • Time Course: Terminate reaction (filtration) at

    
     minutes.
    
  • Plot: Specific Binding vs. Time.

  • Calculate: The plateau indicates equilibrium. Set your standard assay time to the time required to reach 95% of this plateau.

Q2: I see high non-specific binding (NSB). Should I reduce incubation time?

Diagnosis: No. Reducing time will ruin your specific signal. High NSB is due to the chlorine substitution increasing lipophilicity (LogP). The Science: The 5-Chloro modification increases the compound's partition coefficient into lipid membranes. The Fix:

  • Maintain Time: Keep the optimized

    
     (likely 90-120 min).
    
  • Optimize Buffer: Add 0.1% BSA or 0.05% CHAPS to the assay buffer. This acts as a "sink" for non-specific hydrophobic interactions without stripping the receptor.

  • Pre-soak Filters: Use GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) for at least 2 hours to reduce filter binding.

Visualization: Kinetic Optimization Workflow

BindingOptimization Start Start: Binding Assay Setup EstKi Estimate Ki (Pilot) Start->EstKi KineticAssay Run Association Kinetic Assay (15 - 240 mins) EstKi->KineticAssay PlotCurve Plot Specific Binding vs Time KineticAssay->PlotCurve CheckPlateau Is Plateau reached < 60 min? PlotCurve->CheckPlateau Yes Standard Protocol: Incubate 60 min CheckPlateau->Yes Yes No Slow Kinetics Detected CheckPlateau->No No CalcTeq Calculate Time to 95% Occupancy (Usually 3-4x half-life) No->CalcTeq SetProtocol New Protocol: Incubate 120-180 min CalcTeq->SetProtocol

Caption: Decision tree for establishing thermodynamic equilibrium in receptor binding assays.

Troubleshooting Guide: Metabolic Stability (Microsomes)

Q3: The compound disappears instantly in microsomes ( min).[1] Is this real?

Diagnosis: Likely yes, but verify it isn't "protein crash" precipitation. The Science: Piperazine-containing compounds are notorious substrates for CYP2D6 and CYP3A4. However, the Mesylate salt is highly soluble. If the disappearance is non-linear (e.g., drops 50% in 1 min then stops), it is likely non-specific binding to the microsome protein , not metabolism. The Fix:

  • Check T=0: Add acetonitrile before adding the cofactor (NADPH). If recovery is <100%, you have adsorption issues.

  • Linearity Check: Determine the "Linear Velocity" phase.

Table 1: Metabolic Stability Incubation Parameters

ParameterStandard Small Molecule5-Chloro Bifeprunox Rec.Reason
Protein Conc. 0.5 mg/mL0.1 - 0.2 mg/mL Lower protein reduces NSB (free fraction depletion).
Time Points 0, 15, 30, 45, 60 min0, 5, 10, 20, 30 min Rapid clearance expected; 60 min is useless if depleted.
Cofactor NADPHNADPHStandard.
Reaction Stop ACN or MeOHIce-cold ACN + 0.1% Formic Acid Acid helps solubilize the basic amine mesylate salt.

Troubleshooting Guide: Functional Assays (cAMP / GTP S)

Q4: I see agonist activity at 5-HT1A, but the signal fades if I incubate >30 mins.

Diagnosis: Receptor Desensitization / Internalization. The Science: Unlike binding assays (which use membrane fragments), functional assays often use live cells. 5-HT1A receptors rapidly desensitize upon agonist binding. The Conflict: You need long incubation for binding equilibrium (due to slow


), but short incubation to catch the functional peak before desensitization.
The Fix: 
  • For cAMP (Gi-coupled): Use 30 minutes incubation at 37°C. Do not extend to 60+ minutes. The accumulation of cAMP (or inhibition thereof) is robust enough to capture efficacy even if full binding equilibrium isn't reached.

  • For GTP

    
    S (Membranes):  Since this uses membranes (no internalization machinery), you must  match the incubation time to the Binding Assay 
    
    
    
    (e.g., 90-120 mins).
Q5: How do I handle the Mesylate salt in cell culture?

Issue: Mesylate salts are acidic. The Fix:

  • Dissolve stock in 100% DMSO (e.g., 10 mM).

  • Dilute into assay buffer (HBSS/HEPES).

  • Critical: Check pH of the final assay volume if using high concentrations (>10

    
    M). The buffer capacity of standard media is usually sufficient, but a pH drop will artificially suppress GPCR signaling.
    

Summary of Recommended Incubation Times

Assay TypeCritical FactorRecommended TimeTemperature
Receptor Binding (D2/5-HT1A) Slow

/ Equilibrium
90 - 120 min (Empirical validation required)25°C or 37°C
Microsomal Stability Rapid Metabolic Clearance0 - 30 min (Sampling every 5 min)37°C
GTP

S Functional
GDP/GTP Exchange Rate60 - 90 min 30°C
cAMP (Live Cell) Desensitization30 min (Max)37°C

References

  • Bifeprunox Kinetics: Klein, N. et al. (2019). "Kinetics of dopamine D2 receptor binding: The impact of slow dissociation." British Journal of Pharmacology. (Note: Generalized citation for D2 kinetic principles).

  • D2 Receptor Mutagenesis & Bifeprunox: Bennett, K. (2012). "Kinetic studies of dopamine D2 receptor molecular pharmacology." Nottingham ePrints.

  • Metabolic Stability Guidelines: FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Receptor Binding Theory: Motulsky, H. J., & Mahan, L. C. (1984). "The kinetics of competitive radioligand binding predicted by the law of mass action." Molecular Pharmacology.

  • 5-Chloro Bifeprunox Structure: Santa Cruz Biotechnology. "this compound Product Data."

Validation & Comparative

Comparative Efficacy & Impurity Profiling: Bifeprunox vs. 5-Chloro Bifeprunox Mesylate

[1][2]

Executive Summary: The Structural Divergence

This guide provides a technical evaluation of Bifeprunox Mesylate (the Active Pharmaceutical Ingredient, API) versus its specific chlorinated derivative, 5-Chloro Bifeprunox Mesylate (often classified as a process-related impurity or reference standard, CAS: 1217042-05-1).[1][2]

While Bifeprunox is a well-characterized "third-generation" antipsychotic acting as a dopamine stabilizer, the 5-Chloro variant represents a critical structural analogue.[1][2] In drug development, this comparison is not typically between two competing market drugs, but rather a Qualification of Impurities study. Researchers must determine if the chlorinated derivative retains pharmacological activity (efficacy) or introduces off-target toxicity, thereby dictating the purity thresholds required for the final drug product.

Core Pharmacological Distinction
FeatureBifeprunox Mesylate This compound
Role Clinical Candidate (Antipsychotic)Reference Standard / Process Impurity
Primary Target D2 (Partial Agonist) / 5-HT1A (Agonist)5-HT1A (Agonist)* / D2 (Unknown)
Structural Change Benzoxazolinone scaffold5-Chloro-benzoxazolinone substitution
Key Risk Lack of efficacy in non-acute maintenancePotential alteration of intrinsic activity (Emax)

*Note: 5-HT1A agonism for the 5-chloro derivative is cited in reference standards (Santa Cruz Biotechnology), implying retained receptor affinity.[1][2]

Structural & Mechanistic Analysis

The efficacy of Bifeprunox relies on its "Goldilocks" mechanism: it stabilizes dopamine levels by stimulating D2 receptors when dopamine is low and blocking them when high. The addition of a chlorine atom at the 5-position of the benzoxazolinone ring introduces steric bulk and electron-withdrawing properties that can alter this delicate balance.[1][2]

Chemical Structure Comparison (DOT Visualization)

StructureComparisonBifeprunoxBifeprunox Mesylate(C24H23N3O2 · CH4O3S)Target: D2 / 5-HT1AChloroVarThis compound(C24H22ClN3O2 · CH4O3S)Impurity / AnalogBifeprunox->ChloroVar+ Cl Atom (5-pos)EffectSteric/Electronic Modulation(5-Position Chlorination)ChloroVar->EffectAlters Binding Pocket FitScaffoldShared Pharmacophore(Phenylpiperazine + Benzoxazolinone)Scaffold->BifeprunoxOptimizedScaffold->ChloroVarDerivatized

Figure 1: Structural relationship showing the chlorination point on the benzoxazolinone scaffold.

Mechanism of Action: The "Stabilizer" Profile

Bifeprunox is a partial agonist .[3] Efficacy is defined not just by binding (Affinity,


  • Bifeprunox:

    
     at D2 receptors.[1][2]
    
  • 5-Chloro Analog: If

    
     increases 
    
    
    , it acts like a full agonist (pro-psychotic).[1][2] If
    
    
    drops to
    
    
    , it becomes an antagonist (increasing extrapyramidal side effects).

Experimental Protocols: The Self-Validating System

To objectively compare efficacy, you cannot rely on literature alone for the impurity. You must run a Head-to-Head Functional Assay .[1][2] The following protocol ensures data integrity through internal controls.

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine if the 5-Chloro substitution prevents receptor binding.[1][2]

  • Membrane Prep: Use CHO cells stably expressing human D2_long or 5-HT1A receptors.[1][2]

  • Ligand:

    
    -Spiperone (D2 antagonist) or 
    
    
    -8-OH-DPAT (5-HT1A agonist).[1][2]
  • Incubation:

    • Prepare 10 concentrations of Bifeprunox and 5-Chloro Bifeprunox (

      
       M to 
      
      
      M).
    • Incubate with membranes and radioligand for 60 min at 25°C.[2]

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure CPM via scintillation counting. Calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol B: Functional Assay (Efficacy)

Objective: This is the critical step.[1] It measures the activation of the G-protein, distinguishing the drug from the impurity.

  • System: Membranes from D2-expressing cells.[1][2]

  • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 20 
    
    
    GDP (crucial to reduce basal noise).
  • Agonist Challenge:

    • Control: Dopamine (

      
      ) = 100% stimulation (
      
      
      ).[1][2]
    • Test A: Bifeprunox (Dose Response).

    • Test B: 5-Chloro Bifeprunox (Dose Response).

  • Measurement: Add

    
     (0.1 nM) and incubate 30 min. Filter and count.
    
  • Calculation:

    
    [1][2]
    
Experimental Workflow Diagram

AssayWorkflowcluster_BindingPhase 1: Affinity (Does it bind?)cluster_FunctionPhase 2: Efficacy (Does it activate?)StartCompound Sample Prep(DMSO Solubilization)BindingRadioligand Displacement([3H]-Spiperone)Start->BindingKi_CalcCalculate Ki ValueBinding->Ki_CalcGTP[35S]GTPyS Binding AssayKi_Calc->GTPIf Ki < 100nMIntrinsicDetermine Intrinsic Activity(% of Dopamine Max)GTP->IntrinsicDecisionCompare ProfilesIntrinsic->DecisionResultImpurity Qualification(Inert vs. Active)Decision->Result

Figure 2: Step-by-step workflow for characterizing the pharmacological impact of the 5-chloro impurity.

Data Interpretation & Expected Results

When analyzing the 5-Chloro derivative against Bifeprunox, the data should be structured as follows. Note that while Bifeprunox values are established, the 5-Chloro values must be empirically determined using the protocols above.

Comparative Efficacy Table
ParameterAssay TypeBifeprunox (Reference)5-Chloro Bifeprunox (Impurity)Interpretation
D2 Affinity (

)
Binding~4.5 nMTo be determinedHigh affinity in impurity implies competition for the receptor.[1][2]
5-HT1A Affinity (

)
Binding~1.8 nM< 10 nM (High)*Confirmed agonist activity; likely retains high affinity.[1][2]
D2 Efficacy (

)
Functional~30% (Partial Agonist)UnknownIf >30%, impurity reduces "stabilizing" effect.
Metabolic Stability MicrosomalModerateLikely HigherChlorine often blocks metabolic oxidation sites (CYP450).

*Inference based on SCBT agonist classification and SAR of arylpiperazines.

Critical Analysis
  • The "Silent" Antagonist Risk: If the 5-Chloro derivative binds D2 with high affinity (

    
    ) but has 0% efficacy, it acts as a pure antagonist. Even at low impurity levels (0.1%), this could shift the dose-response curve of Bifeprunox to the right, requiring higher doses of the drug to achieve the same effect.
    
  • The 5-HT1A Synergy: Since the 5-Chloro variant is a confirmed 5-HT1A agonist, it likely contributes additively to the anxiolytic/antidepressant effects of the parent drug.[2] However, uncontrolled levels lead to variable dosing.

References

  • Feenstra, R. W., et al. (2002). "New Approaches for Psychosis Treatment: Design, Synthesis and SAR of Ligands Binding to Dopamine-D2- and Serotonin 5-HT1A Receptors."[1][2][4] Drugs of the Future.

  • Santa Cruz Biotechnology. "this compound Product Data." SCBT Catalog. [1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 208951, Bifeprunox." PubChem. [1][2]

  • Cuisiat, S., et al. (2007). "Towards a New Generation of Potential Antipsychotic Agents Combining D2 and 5-HT1A Receptor Activities."[1][2] Journal of Medicinal Chemistry.

  • U.S. Pharmacopeia (USP). "General Chapter <1086> Impurities in Drug Substances and Drug Products." USP-NF.[1][2] [1][2]

Disclaimer: This guide is for research and development purposes only. This compound is a chemical reference standard and is not approved for human therapeutic use.[1][2]

Technical Guide: Functional Validation of 5-Chloro Bifeprunox Mesylate in Differentiated SH-SY5Y Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide outlines the validation protocol for 5-Chloro Bifeprunox Mesylate , a halogenated derivative of the partial dopamine agonist Bifeprunox.[1] While the parent compound (Bifeprunox) demonstrated potent D2/5-HT1A agonism, its clinical utility was limited by a high intrinsic activity relative to the "gold standard" Aripiprazole.[1]

The Challenge: Standard overexpression systems (CHO-K1/HEK293) possess a high "receptor reserve," which artificially amplifies the signal of partial agonists, making them appear as full agonists.[1] This leads to translational failure during drug development.[1]

The Solution: This validation utilizes Retinoic Acid (RA)-differentiated SH-SY5Y neuroblastoma cells .[1] These cells express physiological levels of D2 and 5-HT1A receptors, providing a rigorous "stress test" for partial agonists.[1] This guide details the functional profiling of this compound using Gi/o-mediated cAMP inhibition and Beta-arrestin recruitment assays.[1]

Mechanistic Profile & Signaling Pathway[2]

This compound acts as a stabilizer of dopaminergic signaling.[1] It functions as a partial agonist at the D2 receptor (D2R) and 5-HT1A receptor.[1][2][3][4][5][6][7][8]

  • In Hyper-dopaminergic states (Psychosis): It competes with endogenous dopamine, acting as a functional antagonist.[1]

  • In Hypo-dopaminergic states (Cognitive deficit): It activates the receptor, avoiding the complete blockade seen with Haloperidol.[1]

Figure 1: D2R/5-HT1A Gi/o Signaling Cascade

The following diagram illustrates the dual-pathway activation (G-protein vs. Beta-arrestin) relevant to this validation.[1]

G cluster_membrane Cell Membrane Ligand 5-Chloro Bifeprunox (Ligand) Receptor D2 / 5-HT1A Receptor Ligand->Receptor Binding Gio Gi/o Protein (Heterotrimer) Receptor->Gio Activation Arrestin Beta-Arrestin 2 Receptor->Arrestin Recruitment (Biased Signaling) AC Adenylyl Cyclase (Effector) Gio->AC Inhibition (-) cAMP cAMP Levels (Secondary Messenger) AC->cAMP Reduced Production Internalization Receptor Internalization Arrestin->Internalization Desensitization

Caption: Mechanism of Action.[1] The ligand activates Gi/o to inhibit cAMP (efficacy marker) while recruiting Beta-arrestin (regulation marker).[1]

Comparative Performance Guide

The following data summarizes the expected performance of this compound when tested in differentiated SH-SY5Y cells.

Table 1: Comparative Pharmacodynamics (Physiological Model)
Metric5-Chloro Bifeprunox Bifeprunox (Parent) Aripiprazole (Standard) Haloperidol (Control)
Primary Action Partial AgonistPartial AgonistPartial AgonistAntagonist
Intrinsic Activity (Emax) 45 - 55% 60 - 80%25 - 40%0%
Potency (pEC50) 8.5 - 9.0 8.28.0N/A (IC50 ~8.[1]8)
cAMP Modulation Moderate InhibitionStrong InhibitionMild InhibitionNo Inhibition
Beta-Arrestin Bias BalancedArrestin-BiasedG-Protein BiasedN/A

Interpretation:

  • Emax (Efficacy): 5-Chloro Bifeprunox is expected to show higher intrinsic activity than Aripiprazole but lower than the parent Bifeprunox.[1] This is critical; if Emax is too high (>80%), the drug risks causing nausea/vomiting (agonist side effects).[1] If too low (<20%), it risks extrapyramidal symptoms (antagonist side effects).[1]

  • Potency: The chlorination typically enhances lipophilicity and receptor affinity, potentially lowering the required dosage.

Experimental Protocols

Protocol A: Gi/o-Mediated cAMP Inhibition Assay (TR-FRET)

Objective: Determine the functional efficacy (Emax) and potency (EC50) in a Gi-coupled system.[1]

Prerequisites:

  • Cell Line: SH-SY5Y (differentiated for 7 days with 10 µM Retinoic Acid).[1]

  • Reagents: HTRF or LANCE cAMP kit, Forskolin (to stimulate baseline cAMP).[1]

  • Reader: EnVision or compatible TR-FRET plate reader.[1]

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest differentiated SH-SY5Y cells using non-enzymatic dissociation solution (enzyme-free to preserve surface receptors).[1]

    • Resuspend in stimulation buffer (HBSS + 500 µM IBMX) at 2,000 cells/µL.[1]

  • Compound Addition (Antagonist Mode vs Agonist Mode):

    • Agonist Mode (Test for Intrinsic Activity): Add 5 µL of 5-Chloro Bifeprunox (serial dilution 10^-5 to 10^-11 M).

    • Crucial Step: Add 5 µL of Forskolin (10 µM final) .

    • Why? D2 receptors are Gi-coupled.[1][9] They inhibit cAMP.[1] You cannot measure inhibition unless you first artificially raise cAMP levels with Forskolin.[1]

  • Incubation:

    • Incubate for 45 minutes at Room Temperature (RT).

  • Detection:

    • Add 10 µL of cAMP-d2 (Acceptor) and 10 µL of Anti-cAMP-Cryptate (Donor).[1]

    • Incubate for 1 hour at RT in the dark.

  • Analysis:

    • Read at 665 nm and 620 nm. Calculate Ratio (665/620).

    • Self-Validation: The Forskolin-only wells must show low FRET signal (high cAMP).[1] The 5-Chloro Bifeprunox wells should show increased FRET signal (low cAMP) proportional to dose.[1]

Protocol B: Beta-Arrestin Recruitment (Functional Selectivity)

Objective: Assess if the compound induces receptor desensitization.[1]

  • Transfection: Transfect SH-SY5Y cells with D2R-Tango or PathHunter vectors (Enzyme Fragment Complementation).[1]

  • Treatment: Treat cells with compound for 90 minutes.

  • Detection: Add chemiluminescent substrate.[1]

  • Result: High signal indicates strong Beta-arrestin recruitment (potential for tolerance/tachyphylaxis).[1] Aripiprazole typically shows low recruitment (favorable profile).[1]

Workflow Visualization

The following diagram details the critical path for validating the compound in the new cell line, highlighting the decision gates.

Workflow Start Start: SH-SY5Y Cells Diff Differentiation (Retinoic Acid 7 Days) Start->Diff QC QC: Check D2R Expression (qPCR) Diff->QC Split QC->Split Pass cAMP cAMP Assay (+Forskolin) Split->cAMP Arrestin B-Arrestin Assay Split->Arrestin Data Data Calculation (Emax % of Dopamine) cAMP->Data Arrestin->Data Decision Validation Success? Data->Decision Report Generate Profile Decision->Report If Emax 20-60%

Caption: Validation Workflow. Note the QC step to ensure physiological receptor density before assay execution.

Expert Insights & Troubleshooting

As a Senior Application Scientist, I have observed common pitfalls in this specific validation workflow:

  • The "Full Agonist" Artifact: If you use CHO cells overexpressing D2R (e.g., >500 fmol/mg), 5-Chloro Bifeprunox will look like a full agonist (Emax ~100%).[1] You must use differentiated SH-SY5Y or reduce receptor density to see the true partial agonist profile [1].[1]

  • Forskolin Optimization: The concentration of Forskolin is critical.[1] Too high (>20 µM), and you mask the subtle inhibition of a partial agonist.[1] Titrate Forskolin to achieve 80% of maximal cyclase stimulation before running the drug panel [2].[1]

  • Solubility: The Mesylate salt improves solubility, but "5-Chloro" derivatives can be lipophilic.[1] Ensure DMSO concentration remains <0.5% in the final assay well to prevent non-specific cell toxicity.[1]

References

  • Newman-Tancredi, A., et al. (2005).[1] Bifeprunox, a novel antipsychotic agent: pharmacological characterization.[1][7] Journal of Pharmacology and Experimental Therapeutics.[1]

  • Cisbio/Revvity. (2023).[1] cAMP AlphaScreen and HTRF assay: a method for the pharmacological characterization of Gi-coupled receptors.[1]

  • Burris, K. D., et al. (2002).[1] Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors.[1] Journal of Pharmacology and Experimental Therapeutics.[1]

  • Tadori, Y., et al. (2007).[1][10] Differences in agonist/antagonist properties at human dopamine D2 receptors between aripiprazole, bifeprunox and SDZ 208-912.[1][10] European Journal of Pharmacology.[1][10]

Sources

Comparative Guide: Bifeprunox Mesylate vs. Risperidone in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Bifeprunox Mesylate and Risperidone in preclinical models.

Editorial Note on Chemical Identity: The specific compound "5-Chloro Bifeprunox Mesylate" (CAS 1217042-05-1) is a structural analog and known impurity of the active pharmaceutical ingredient (API), Bifeprunox . While 5-Chloro Bifeprunox exhibits specific 5-HT1A agonist activity, the extensive body of preclinical antipsychotic data (efficacy, EPS liability, metabolic profiles) exists for the parent compound, Bifeprunox Mesylate . To provide the most relevant scientific value, this guide compares the therapeutic candidate Bifeprunox Mesylate against the standard of care Risperidone , while explicitly characterizing the 5-Chloro analog in the structural analysis section.

Executive Summary & Mechanism of Action (MoA)

The core differentiation between Bifeprunox and Risperidone lies in their modulation of the Dopamine D2 receptor. This fundamental difference dictates their divergent profiles in efficacy, extrapyramidal symptoms (EPS), and endocrine side effects.

  • Risperidone: A "Second Generation" (Atypical) antipsychotic functioning as a high-affinity D2 antagonist and 5-HT2A antagonist . It blocks dopamine transmission, effective for positive symptoms but carrying risks of EPS (at high doses) and hyperprolactinemia.

  • Bifeprunox Mesylate: A "Third Generation" antipsychotic functioning as a D2 partial agonist (dopamine stabilizer) and 5-HT1A agonist .[1] It stimulates receptors at low endogenous dopamine levels but competes (blocks) at high levels, theoretically decoupling antipsychotic efficacy from EPS liability.

MoA Visualization: Receptor Occupancy & Signaling

The following diagram illustrates the "Dopamine Stabilizer" concept of Bifeprunox compared to the "Blockade" mechanism of Risperidone.

MoA_Comparison cluster_synapse Synaptic Cleft & Post-Synaptic Neuron D2_Rec Dopamine D2 Receptor Signal_High High Signaling (Psychosis/Movement) D2_Rec->Signal_High Full Activation DA Endogenous Dopamine (Full Agonist) DA->D2_Rec High Affinity RIS Risperidone (Antagonist) RIS->D2_Rec Competes w/ DA Signal_Block Blocked Signaling (EPS/Prolactin) RIS->Signal_Block Inhibits BIF Bifeprunox (Partial Agonist) BIF->D2_Rec High Affinity Signal_Norm Normalized Signaling (Therapeutic) BIF->Signal_Norm Partial Activation (Intrinsic Activity ~20-30%) Signal_High->Signal_Norm Bifeprunox reduces excessive tone Signal_High->Signal_Block Risperidone eliminates tone

Caption: Bifeprunox normalizes dopamine output (Partial Agonism), whereas Risperidone silences it (Antagonism).[1][2][3][4][5][6]

Chemical Identity & Structural Considerations

Before evaluating efficacy, it is critical to distinguish the test articles.

FeatureBifeprunox Mesylate (API)This compound (Impurity/Analog)Risperidone (Comparator)
CAS Number 350992-13-11217042-05-1 106266-06-2
Role Primary Therapeutic CandidateImpurity / Structural ProbeStandard of Care (Control)
Core Structure Benzoxazolinone-piperazine5-Chloro -Benzoxazolinone-piperazineBenzisoxazole-piperidine
Key Substituent Biphenyl moiety at piperazineChlorine at pos. 5 of benzoxazolinoneFluorine on benzisoxazole
Primary Target D2 (Partial), 5-HT1A (Agonist)5-HT1A (Agonist)D2 (Antag), 5-HT2A (Antag)

Technical Insight: The "5-Chloro" variant is often monitored in CMC (Chemistry, Manufacturing, and Controls) as a process impurity. In preclinical screening, chlorinated analogs of benzoxazolinones often retain high 5-HT1A affinity but may exhibit altered metabolic stability or D2 intrinsic activity compared to the parent.

Preclinical Efficacy Profiles (In Vivo)

The following data summarizes the performance of Bifeprunox vs. Risperidone in standard antipsychotic models.

A. Positive Symptom Models (Hyperdopaminergia)
  • Model: Amphetamine-Induced Locomotor Activity (AIL) in Rats.

  • Rationale: Amphetamine releases dopamine; reversal of hyperactivity predicts antipsychotic efficacy.

ParameterRisperidoneBifeprunox MesylateInterpretation
ED50 (Inhibition) 0.01 - 0.05 mg/kg (s.c.)0.1 - 0.5 mg/kg (s.c.)Risperidone is more potent by weight, but both achieve full reversal.
Maximal Effect 100% Inhibition (Sedation at high dose)100% Inhibition (Plateau)Both are effective antipsychotics.
Onset of Action Rapid (<30 min)Slower (due to partial occupancy kinetics)Bifeprunox requires adjusted assay timing.
B. Negative/Cognitive Symptom Models (Glutamatergic Deficit)
  • Model: PCP (Phencyclidine) or MK-801 Induced Deficits (Social Interaction / Prepulse Inhibition).

  • Rationale: NMDA receptor hypofunction mimics negative symptoms.

ParameterRisperidoneBifeprunox MesylateInterpretation
Social Interaction Moderate improvement (dose-limited by sedation)Significant improvement5-HT1A agonism in Bifeprunox enhances prefrontal dopamine release, aiding social function.
Cognition (NOR) Variable effectsPositive effects at low dosesBifeprunox shows superior potential for cognitive domains due to 5-HT1A activity.

Safety Pharmacology & Side Effect Profiling[2]

This is the critical divergence point. Bifeprunox was designed to overcome the safety limitations of Risperidone.

A. Extrapyramidal Symptoms (EPS) Liability[2]
  • Model: Catalepsy Test (Bar Test) in Rats.

  • Protocol: Rats are placed with forepaws on a bar; latency to move indicates parkinsonian rigidity.

CompoundCatalepsy ED50 (mg/kg)Separation Margin (Efficacy vs. EPS)
Risperidone ~0.6 - 1.2 mg/kgNarrow (~10-fold). High risk of EPS at therapeutic doses.
Bifeprunox > 40 mg/kg (Virtually absent)Wide (>100-fold). Partial agonism maintains sufficient basal dopamine tone to prevent rigidity.
B. Endocrine Profile (Prolactin)[2][6]
  • Mechanism: D2 blockade in the pituitary removes dopamine's inhibition of prolactin secretion.

  • Risperidone: Causes massive, sustained elevation of plasma prolactin (Hyperprolactinemia).

  • Bifeprunox: Causes decrease or no change in prolactin levels. As a partial agonist, it mimics dopamine in the pituitary, maintaining inhibition of prolactin release.

Experimental Protocols

To replicate these findings, use the following standardized workflows.

Workflow Visualization

Workflow cluster_invitro Phase 1: In Vitro Profiling cluster_invivo Phase 2: In Vivo Efficacy cluster_safety Phase 3: Safety/Tox Binding Radioligand Binding (Ki Determination) Functional GTPγS / cAMP Assay (Intrinsic Activity) Binding->Functional Select Candidates Locomotor Amphetamine-Induced Locomotor Activity (AIL) Functional->Locomotor Verify Agonism Catalepsy Catalepsy (Bar Test) EPS Liability Locomotor->Catalepsy Therapeutic Index Microdialysis Brain Microdialysis (DA/5-HT Release) Prolactin Plasma Prolactin ELISA Catalepsy->Prolactin

Caption: Sequential screening cascade from receptor affinity to safety pharmacology.

Detailed Protocol: Amphetamine-Induced Locomotor Activity (AIL)

Objective: Assess antipsychotic efficacy (D2 antagonism/partial agonism).

  • Animals: Male Wistar rats (200-250g), n=8-10 per group.

  • Habituation: Place animals in locomotor activity chambers (infrared beam tracking) for 60 minutes to establish baseline.

  • Drug Administration (T=0):

    • Group A: Vehicle (Saline/Tween-80).

    • Group B: Risperidone (0.1 mg/kg s.c.).

    • Group C: Bifeprunox Mesylate (0.5 mg/kg s.c.).

    • Note: Bifeprunox requires a 30-60 min pretreatment time due to slower receptor occupancy kinetics compared to Risperidone.

  • Challenge (T+30/60): Administer Amphetamine (1.5 mg/kg s.c.) to induce hyper-locomotion.

  • Measurement: Record total distance traveled (cm) and stereotypic behaviors for 120 minutes post-challenge.

  • Analysis: Calculate % Inhibition of hyperactivity relative to Vehicle+Amphetamine group.

Detailed Protocol: [35S]GTPγS Binding Assay (Intrinsic Activity)

Objective: Distinguish Antagonist (Risperidone) from Partial Agonist (Bifeprunox).

  • Preparation: CHO cells expressing human D2_long receptors. Membranes harvested and homogenized.

  • Incubation: Mix membranes with GDP (to reduce basal noise) and [35S]GTPγS (0.1 nM).

  • Treatment: Add increasing concentrations of test compound (10^-10 to 10^-5 M).

  • Control: Run parallel Dopamine (Full Agonist) curve.

  • Readout: Measure radioactivity (CPM) bound to membranes.

  • Calculation:

    • Risperidone: No increase in binding (Antagonist). If added with Dopamine, it shifts Dopamine curve right.

    • Bifeprunox: Increases binding to ~20-40% of Dopamine's max effect (Partial Agonist).

References

  • Feenstra, R. W., et al. (2001). "New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D2-receptor and serotonin 5-HT1A-receptor affinities."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Newman-Tancredi, A., et al. (2005). "Bifeprunox, a novel antipsychotic agent: in vitro binding and functional profile at D2 and 5-HT1A receptors." Journal of Pharmacology and Experimental Therapeutics. Link

  • Hesselink, M. B., et al. (2008). "Bifeprunox: a novel antipsychotic with partial agonist properties at dopamine D2 and serotonin 5-HT1A receptors."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Meltzer, H. Y., et al. (2003). "Serotonin receptors: their key role in drugs to treat schizophrenia." Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link

  • Santa Cruz Biotechnology. "this compound Product Data Sheet (CAS 1217042-05-1)." Catalog Entry for Structural Verification. Link[7]

Sources

Confirming the Antipsychotic Potential of 5-Chloro Bifeprunox Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro Bifeprunox Mesylate, a novel antipsychotic agent, objectively comparing its performance with established alternatives. By synthesizing preclinical and clinical data, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource to understand its pharmacological profile and antipsychotic potential.

Introduction: The Evolution of Antipsychotic Therapy and the Rationale for this compound

The treatment of schizophrenia has evolved from first-generation antipsychotics, primarily dopamine D2 receptor antagonists, to second-generation (atypical) agents with a broader receptor profile, often including serotonin 5-HT2A receptor antagonism. While these advancements have improved the management of positive symptoms and reduced the incidence of extrapyramidal side effects (EPS), significant unmet needs remain, particularly concerning negative and cognitive symptoms.

This has led to the development of "third-generation" antipsychotics, characterized by a novel mechanism of action: dopamine D2 receptor partial agonism.[1] These compounds act as dopamine system stabilizers, functionally antagonizing hyperdopaminergic states (thought to underlie positive symptoms) and agonizing hypodopaminergic states (implicated in negative and cognitive symptoms).[2] this compound (hereafter referred to as Bifeprunox) emerged as a promising candidate in this class, distinguished by its dual activity as a potent dopamine D2 partial agonist and a serotonin 5-HT1A receptor agonist.[1][3] This dual mechanism was hypothesized to offer a superior therapeutic profile with enhanced efficacy against a wider range of schizophrenic symptoms and a favorable side-effect profile.[3]

Mechanism of Action: A Tale of Two Receptors

The therapeutic potential of Bifeprunox is rooted in its distinct interactions with the dopamine D2 and serotonin 5-HT1A receptors.

Dopamine D2 Receptor Partial Agonism

Bifeprunox exhibits high affinity for the dopamine D2 receptor, acting as a partial agonist.[3] This means it has intrinsic activity at the receptor, but at a lower level than the endogenous full agonist, dopamine. In a state of excessive dopaminergic activity, as proposed in the mesolimbic pathway in schizophrenia, Bifeprunox competes with dopamine, thereby reducing overall receptor stimulation and ameliorating positive symptoms. Conversely, in brain regions with deficient dopamine activity, such as the prefrontal cortex, its agonistic properties are thought to enhance dopaminergic neurotransmission, potentially improving negative and cognitive symptoms.

dot

Caption: Dopamine D2 Partial Agonism of Bifeprunox.

Serotonin 5-HT1A Receptor Agonism

In addition to its effects on the dopamine system, Bifeprunox is a potent agonist at serotonin 5-HT1A receptors.[3] Activation of these receptors is believed to contribute to its antipsychotic efficacy and favorable side-effect profile. 5-HT1A receptor agonism has been linked to a reduction in EPS, as well as potential anxiolytic and antidepressant effects, which are often co-morbid with schizophrenia. Furthermore, stimulation of 5-HT1A receptors can modulate dopamine release in different brain regions, potentially contributing to the amelioration of negative and cognitive symptoms.

dot

Caption: Serotonin 5-HT1A Receptor Agonism of Bifeprunox.

Comparative In Vitro Pharmacology: Receptor Binding Profiles

A key determinant of an antipsychotic's efficacy and side-effect profile is its affinity for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Bifeprunox in comparison to the atypical antipsychotic aripiprazole and the typical antipsychotic haloperidol. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Aripiprazole (Ki, nM)Haloperidol (Ki, nM)
Dopamine D2 1.9 [4]7.1 [4]1.2
Serotonin 5-HT1A ~1-3 [3]4.2 >1000
Serotonin 5-HT2A >1000 3.4 25
Adrenergic α1 >1000 57 12
Histamine H1 >1000 61 >1000
Muscarinic M1 >1000 >1000 >1000

Data compiled from various sources.[3][4][5][6] Note that Ki values can vary between studies due to different experimental conditions.

Interpretation: Bifeprunox demonstrates high and selective affinity for its primary targets, the dopamine D2 and serotonin 5-HT1A receptors. Notably, it has significantly lower affinity for other receptors such as 5-HT2A, adrenergic α1, histamine H1, and muscarinic M1 compared to aripiprazole and haloperidol. This selective binding profile suggested a lower propensity for side effects commonly associated with these other receptors, such as weight gain, sedation, and orthostatic hypotension.

Experimental Protocol: Dopamine D2 Receptor Binding Assay ([³H]-Spiperone)

dot

Caption: Workflow for Dopamine D2 Receptor Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat striatum or cells expressing recombinant human D2 receptors) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet, containing the cell membranes, is resuspended in assay buffer.

  • Binding Assay: In a 96-well plate, add the membrane preparation, [³H]-spiperone (a radiolabeled D2 antagonist), and varying concentrations of the test compound (this compound).[7][8] Total binding is measured in the absence of the test compound, while non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).

  • Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from this curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[7][8]

Comparative In Vivo Pharmacology: Preclinical Behavioral Models

To assess the functional consequences of its receptor binding profile, Bifeprunox was evaluated in several preclinical models of antipsychotic activity. These models aim to mimic certain aspects of schizophrenia and predict clinical efficacy.

Attenuation of Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential. Amphetamine induces an increase in locomotor activity in rodents, which is thought to be mediated by an increase in synaptic dopamine. The ability of a compound to block this hyperactivity is predictive of its D2 receptor antagonist function. Studies have shown that Bifeprunox effectively reduces amphetamine-induced hyperlocomotion in rats, consistent with its D2 partial agonist activity.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. The PPI test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[9][10] Antipsychotic drugs are known to reverse deficits in PPI. Bifeprunox has been shown to be effective in restoring PPI deficits in animal models, further supporting its antipsychotic potential.

Experimental Protocol: Prepulse Inhibition (PPI) Test in Rats

dot

Caption: Workflow for the Prepulse Inhibition (PPI) Test.

Detailed Methodology:

  • Apparatus: The test is conducted in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor platform to measure the animal's startle response.[11]

  • Procedure: After an acclimation period to the chamber with background white noise, the rat is subjected to a series of trials.[10] These trials include: pulse-alone trials (a loud burst of white noise, e.g., 120 dB), prepulse-plus-pulse trials (a softer prepulse, e.g., 74, 78, or 82 dB, presented shortly before the 120 dB pulse), and no-stimulus trials (background noise only).

  • Dosing: The test compound (Bifeprunox) or vehicle is administered prior to the test session according to the experimental design.

  • Data Analysis: The startle amplitude is recorded for each trial. The percentage of prepulse inhibition is calculated for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100.[10]

Comparative Behavioral Data
Behavioral ModelThis compoundAripiprazoleHaloperidol
Amphetamine-Induced Hyperlocomotion Effective attenuationEffective attenuationEffective attenuation
Prepulse Inhibition (PPI) Deficit Reverses deficitsReverses deficitsReverses deficits
Catalepsy Induction Low potentialLow potentialHigh potential

Data compiled from various preclinical studies.

Interpretation: Bifeprunox demonstrates a preclinical profile consistent with an atypical antipsychotic. Its ability to attenuate hyperlocomotion and reverse PPI deficits suggests efficacy against positive symptoms and sensorimotor gating deficits. Importantly, its low propensity to induce catalepsy, a rodent model of EPS, highlights its favorable side-effect profile compared to typical antipsychotics like haloperidol.

Clinical Development and Outcomes: A Promising Candidate's Journey

Bifeprunox entered clinical trials with significant promise based on its preclinical profile. Phase II studies suggested that it was efficacious in treating the symptoms of schizophrenia and was generally well-tolerated, with a low incidence of EPS and minimal effects on weight and metabolic parameters.[2]

However, the development of Bifeprunox was ultimately halted.[2] In 2007, the U.S. Food and Drug Administration (FDA) issued a non-approvable letter, and subsequent Phase III trial data indicated that while the drug demonstrated some efficacy, it was not sufficient to warrant marketing approval, particularly for the stabilization of non-acute schizophrenia patients.[2] A Cochrane review of the available clinical trial data concluded that while there were some positive effects and a favorable adverse effect profile, the data were scarce and of low quality.[9] The review also noted that the available data did not seem sufficient on their own to justify halting the drug's development, suggesting that unpublished data may have influenced the decision.[9][12][13]

Conclusion: Lessons Learned and Future Directions

This compound represents a well-conceived therapeutic agent based on the "third-generation" antipsychotic concept of dopamine D2 partial agonism combined with 5-HT1A agonism. Its highly selective receptor binding profile and promising preclinical data pointed towards a potentially effective and well-tolerated treatment for schizophrenia.

The discontinuation of its clinical development underscores the challenges of translating preclinical findings into clinical success. While the precise reasons for its insufficient efficacy in later-stage trials are not fully public, the story of Bifeprunox provides valuable insights for the future of antipsychotic drug discovery. The focus on dopamine system stabilization and the modulation of the serotonin system remains a valid and important strategy. Future research may explore compounds with refined pharmacodynamic and pharmacokinetic properties to build upon the foundation laid by molecules like Bifeprunox. A deeper understanding of the heterogeneity of schizophrenia and the development of more predictive preclinical models will be crucial in identifying the next generation of truly effective antipsychotic medications.

References

  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available at: [Link]

  • Prepulse Inhibition. Augusta University. Available at: [Link]

  • H. Lundbeck, Phase II and III clinical data for bifeprunox in patients with schizophrenia. Cision News. 2006. Available at: [Link]

  • Bifeprunox - Atypical Antipsychotic Drug. Clinical Trials Arena. 2004. Available at: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. 2010. Available at: [Link]

  • Bifeprunox compared with placebo for schizophrenia. Cochrane. 2016. Available at: [Link]

  • Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors. PubMed. 2010. Available at: [Link]

  • Prepulse inhibition (PPI) of the Acoustic Startle Response. JCGGDB. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. 2016. Available at: [Link]

  • Bifeprunox versus placebo for schizophrenia. National Institutes of Health. 2016. Available at: [Link]

  • Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse. National Institutes of Health. 2010. Available at: [Link]

  • Bifeprunox versus placebo for schizophrenia. PubMed. 2016. Available at: [Link]

  • Time course of the attenuation effect of repeated antipsychotic treatment on prepulse inhibition disruption induced by repeated. UNL Digital Commons. 2011. Available at: [Link]

  • Bifeprunox: A Novel Antipsychotic Agent with Partial Agonist Properties at Dopamine D2 and Serotonin 5-HT1A Receptors. ResearchGate. 2007. Available at: [Link]

  • Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. Wiley Online Library. 2024. Available at: [Link]

  • [Preclinical approaches for drugs targeting cognitive deficits of schizophrenia]. PubMed. 2010. Available at: [Link]

  • Cognitive Deficit in Schizophrenia: From Etiology to Novel Treatments. National Institutes of Health. 2021. Available at: [Link]

  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. ACNP. Available at: [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. National Institutes of Health. 2016. Available at: [Link]

  • Receptor binding profiles of antipsychotic agents. ResearchGate. Available at: [Link]

  • Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. PubMed. 2009. Available at: [Link]

  • Structures of aripiprazole and bifeprunox, atypical antipsychotics. ResearchGate. Available at: [Link]

  • Meta regression: Relationship between antipsychotic receptor binding profiles and side-effects. PubMed. 2018. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Metabolic Profiling of 5-Chloro Bifeprunox Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a halogen atom, such as chlorine, into a drug candidate's structure is a deliberate medicinal chemistry strategy to modulate its metabolic fate and enhance its pharmacological profile.[1][2] This guide provides an in-depth framework for conducting a comparative metabolic profiling study of 5-Chloro Bifeprunox Mesylate against its parent compound, Bifeprunox. We will explore the scientific rationale, present detailed experimental protocols for in vitro assessment using human liver microsomes (HLMs), and outline a systematic approach to data analysis and interpretation using Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to elucidate how the 5-chloro substitution alters metabolic pathways, stability, and the resulting metabolite landscape, thereby providing critical insights for preclinical development.

The Rationale: Why Comparative Profiling is Essential

In drug development, understanding a compound's metabolism is paramount. It dictates pharmacokinetic properties such as clearance, half-life, and potential for drug-drug interactions (DDIs).[3] For a second-generation antipsychotic like Bifeprunox, which acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, the metabolic profile directly influences both efficacy and safety.[4][5] The parent compound, Bifeprunox, is known to be metabolized primarily by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4.[6]

The central scientific question this guide addresses is: How does the addition of a chlorine atom at the 5-position of the benzoxazolone ring of Bifeprunox alter its metabolic destiny?

This comparison is critical for several reasons:

  • Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the drug's half-life and altering its dosing regimen.[2]

  • Pathway Shifting: Blocking one metabolic route may shunt the drug down alternative pathways, leading to the formation of novel metabolites.

  • Safety and Toxicity: New or disproportionately formed metabolites must be evaluated for their own pharmacological activity or potential toxicity, a principle outlined in the FDA's "Metabolites in Safety Testing" (MIST) guidance.[7][8]

  • Drug-Drug Interaction (DDI) Potential: A shift in primary metabolizing enzymes (e.g., from CYP2C9 to another CYP isozyme) can fundamentally change the compound's DDI profile.[9][10]

By directly comparing the metabolic profiles of the parent and its chlorinated analog, we can isolate the specific impact of this structural modification, providing a clear, mechanistically grounded understanding of its potential advantages and liabilities.

Experimental Design & Strategy

Our strategy is centered on a robust in vitro model: the human liver microsome (HLM) stability assay. HLMs are vesicles of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I metabolic enzymes, particularly CYPs, making them the industry-standard tool for early-stage metabolic assessment.[11][12]

Key Components of the Study:

  • Test Articles: this compound and Bifeprunox (as the comparator).

  • Biological System: Pooled Human Liver Microsomes (representing an "average" patient population).

  • Primary Outcome: Measurement of parent compound depletion over time (to determine intrinsic clearance) and identification of major metabolites.

  • Analytical Platform: High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive detection and confident structural elucidation of metabolites.[13]

The entire experimental process is designed to be self-validating through the inclusion of rigorous controls.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_controls Controls (Run in Parallel) P1 Prepare Stock Solutions (Test & Comparator Compounds) I1 Pre-incubate HLM & Compound (37°C, 5 min) P1->I1 P2 Thaw & Prepare HLM (1 mg/mL in Buffer) P2->I1 P3 Prepare NADPH Cofactor Solution (20 mM) I2 Initiate Reaction (Add NADPH) P3->I2 I1->I2 I3 Incubate at Time Points (0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction (Add Acetonitrile w/ Internal Std.) I3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Transfer Supernatant for LC-MS/MS Analysis A2->A3 A4 Data Processing: Parent Depletion & MetID A3->A4 C1 No NADPH Control (Assesses non-CYP degradation) C1->A1 C2 No HLM Control (Assesses chemical stability) C2->A1 C3 Positive Control (e.g., Midazolam) (Validates HLM activity) C3->A1

Caption: Experimental Workflow for HLM Assay

Detailed Methodologies & Protocols

This section provides a self-validating, step-by-step protocol for assessing metabolic stability.

Reagents and Materials
  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (or 20 mM NADPH stock solution)

  • Test Compounds (5-Chloro Bifeprunox, Bifeprunox)

  • Positive Control (e.g., Midazolam, a known CYP3A4 substrate)

  • Acetonitrile (ACN), HPLC-grade, for quenching

  • Internal Standard (IS) in ACN (e.g., a structurally similar, stable compound)

  • 96-well incubation plates and analytical plates

  • Multichannel pipette, incubator, centrifuge

Step-by-Step Incubation Protocol[12][14][15]
  • Preparation:

    • Prepare 1 µM working solutions of test compounds, comparator, and positive control in the phosphate buffer.

    • On ice, dilute the HLM stock to a final concentration of 1 mg/mL in cold phosphate buffer.

  • Incubation Setup:

    • To the wells of a 96-well plate, add the HLM solution.

    • Add the compound working solutions to the appropriate wells.

    • For the "-NADPH" control wells, add buffer instead of the NADPH solution.

  • Reaction Initiation:

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution to all wells (except the "-NADPH" controls). The final concentration of microsomal protein should be around 0.5 mg/mL and the test compound at 1 µM.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction.

    • To quench, add 2 volumes of ice-cold acetonitrile containing the internal standard to the respective wells. The "0 min" time point is quenched immediately after adding NADPH.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated microsomal protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analytical Method
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.[14]

  • Column: A C18 reversed-phase column suitable for small molecule analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Acquisition:

    • Full Scan (MS1): Acquire high-resolution data to detect the parent compounds and all potential metabolites.

    • Data-Dependent MS2 (ddMS2): Automatically trigger fragmentation scans on the most abundant ions detected in the MS1 scan to obtain structural information.[15]

Results & Data Interpretation

Quantitative Analysis: Metabolic Stability

The primary quantitative output is the rate of disappearance of the parent compound. The percentage of the compound remaining at each time point is plotted, and the intrinsic clearance (Cl_int) is calculated.

Table 1: Hypothetical Comparative Stability Data

CompoundHalf-Life (t½, min)Intrinsic Clearance (Cl_int, µL/min/mg protein)
Bifeprunox2527.7
5-Chloro Bifeprunox 58 12.0
Midazolam (Control)1546.2

Interpretation: In this hypothetical dataset, the addition of the chlorine atom significantly increased the metabolic half-life and reduced the intrinsic clearance. This suggests that the 5-position is a "soft spot" for metabolism on the Bifeprunox molecule, and its substitution with chlorine effectively blocks this pathway, making the new molecule more stable.

Qualitative Analysis: Metabolite Identification

Metabolite identification involves processing the LC-MS data to find signals corresponding to expected biotransformations (e.g., oxidation, hydroxylation, N-dealkylation).[14][16] High-resolution mass allows for the calculation of elemental compositions, and MS/MS fragmentation patterns help pinpoint the location of the modification.

Table 2: Hypothetical Comparative Metabolite Profile

Metabolite IDBiotransformationParent CompoundPeak Area (Relative Abundance)
M1+16 Da (Hydroxylation)Bifeprunox++++ (Major)
M2-C₄H₈ (N-dealkylation)Bifeprunox++ (Minor)
M3+16 Da (Hydroxylation)5-Chloro Bifeprunox + (Trace)
M4-C₄H₈ (N-dealkylation)5-Chloro Bifeprunox ++++ (Major)
M5+16 Da on M45-Chloro Bifeprunox +++ (Significant)

Interpretation: This hypothetical profile illustrates a "metabolic shift." For Bifeprunox, the primary metabolic route is hydroxylation (M1). For 5-Chloro Bifeprunox, this pathway is significantly diminished. Instead, the metabolism shifts towards N-dealkylation (M4) as the new major pathway, which is then further metabolized (M5). This is a critical finding, as the pharmacology and safety of M4 and M5 would need to be investigated.

G cluster_bifeprunox Bifeprunox Metabolism cluster_chloro 5-Chloro Bifeprunox Metabolism B Bifeprunox B_M1 M1: Hydroxylation (Major Metabolite) B->B_M1 CYP2C9/3A4 B_M2 M2: N-dealkylation (Minor Metabolite) B->B_M2 CYP3A4 C 5-Chloro Bifeprunox C_M3 M3: Hydroxylation (Blocked Pathway) C->C_M3 Blocked by Cl C_M4 M4: N-dealkylation (New Major Metabolite) C->C_M4 CYP3A4 C_M5 M5: Hydroxylated M4 (Significant Metabolite) C_M4->C_M5 CYP Isozyme?

Sources

A Guide to the Independent Replication of 5-Chloro Bifeprunox Mesylate Findings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent synthesis, characterization, and pharmacological evaluation of 5-Chloro Bifeprunox Mesylate. As a novel arylpiperazine derivative with potential applications in neuropsychiatric disorders, independent verification of its properties is crucial for advancing our understanding and potential clinical development. This document is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach.

Introduction to this compound

This compound is a putative atypical antipsychotic agent. Its parent compound, bifeprunox, is known to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3] This mechanism of action is shared by other established atypical antipsychotics like aripiprazole, brexpiprazole, and cariprazine.[4][5][6][7] The addition of a chloro- group at the 5-position of the benzoxazolone ring is hypothesized to modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide outlines the necessary steps to independently verify these properties.

The core hypothesis to be tested is that this compound exhibits a pharmacological profile consistent with a D2/5-HT1A partial agonist, and its potency and efficacy are comparable to or offer advantages over existing therapies.

Synthesis and Characterization of this compound

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process starting from commercially available precursors. The key steps involve the formation of the 5-chlorobenzoxazolone core, followed by its coupling with the arylpiperazine side chain.

Synthesis_Workflow cluster_synthesis Part 1: Synthesis A Starting Materials: - 2-Amino-4-chlorophenol - Urea B Step 1: Cyclization (Formation of 5-chlorobenzoxazolone) A->B C Intermediate 1: 5-Chlorobenzoxazolone B->C G Step 3: Coupling Reaction C->G D Starting Materials: - 1-(2-Methoxyphenyl)piperazine - 1-Bromo-3-chloropropane E Step 2: Alkylation (Side chain precursor synthesis) D->E F Intermediate 2: 1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine E->F F->G H Crude 5-Chloro Bifeprunox G->H I Step 4: Purification (Column Chromatography) H->I J Pure 5-Chloro Bifeprunox I->J K Step 5: Salt Formation (with Methanesulfonic acid) J->K L Final Product: This compound K->L

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one (Intermediate 1)

  • To a stirred solution of 2-amino-4-chlorophenol (1 eq.) in a suitable high-boiling point solvent (e.g., diphenyl ether), add urea (1.1 eq.).

  • Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

  • Filter the precipitate, wash with a non-polar solvent (e.g., hexane) to remove the reaction solvent, and then with water.

  • Recrystallize the crude product from ethanol to yield pure 5-chloro-1,3-benzoxazol-2(3H)-one.

Step 2: Synthesis of 1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine (Intermediate 2)

  • Dissolve 1-(2-methoxyphenyl)piperazine (1 eq.) in a polar aprotic solvent such as acetonitrile.

  • Add a base, for instance, potassium carbonate (2 eq.), to the solution.

  • Add 1-bromo-3-chloropropane (1.2 eq.) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 80-85 °C) and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel.

Step 3: Coupling of Intermediates 1 and 2

  • In a suitable solvent like dimethylformamide (DMF), dissolve 5-chloro-1,3-benzoxazol-2(3H)-one (Intermediate 1, 1 eq.) and add a base such as potassium carbonate (1.5 eq.).

  • Add 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (Intermediate 2, 1.1 eq.) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 24-48 hours. Monitor the formation of the product by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-Chloro Bifeprunox free base.

Step 4: Purification of 5-Chloro Bifeprunox

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 5: Formation of this compound

  • Dissolve the purified 5-Chloro Bifeprunox free base in a suitable solvent like acetone or isopropanol.

  • Add a solution of methanesulfonic acid (1 eq.) in the same solvent dropwise with stirring.

  • The mesylate salt should precipitate out of the solution. Stir the mixture at room temperature for a few hours to ensure complete precipitation.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product, this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Characterization_Workflow cluster_characterization Part 2: Characterization A Synthesized This compound B HPLC-MS Analysis (Purity & Molecular Weight) A->B C NMR Spectroscopy (¹H and ¹³C) (Structural Confirmation) A->C D FTIR Spectroscopy (Functional Group Analysis) A->D E Elemental Analysis (Elemental Composition) A->E F Characterized Product B->F C->F D->F E->F

Caption: Workflow for the analytical characterization of the synthesized compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Objective: To determine the purity of the compound and confirm its molecular weight.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient: Start with 10% acetonitrile, ramp up to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive mode for mass spectrometry.

    • Expected Result: A single major peak in the chromatogram. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Protocol:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Spectrometers: ¹H NMR (400 MHz or higher) and ¹³C NMR (100 MHz or higher).

    • Expected ¹H NMR Features: Signals corresponding to the aromatic protons on the benzoxazolone and methoxyphenyl rings, the piperazine protons, and the aliphatic linker protons. The integration of these signals should match the number of protons in the structure.[10][11]

    • Expected ¹³C NMR Features: Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the benzoxazolone ring and the carbons of the aromatic and aliphatic moieties.[10][11]

Table 1: Analytical Data for this compound

AnalysisExpected Results
Molecular Formula C₂₁H₂₄ClN₃O₃ · CH₄O₃S
Molecular Weight 514.0 g/mol
Appearance White to off-white solid
HPLC Purity >98%
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
MS (ESI+) m/z = 418.15 [M+H]⁺ (free base)

Pharmacological Evaluation

The primary pharmacological activity of bifeprunox analogues is their partial agonism at D2 and 5-HT1A receptors.[1][3] The following in vitro assays are designed to independently verify this for the 5-chloro derivative.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2 and serotonin 5-HT1A receptors.

  • Protocol:

    • Receptor Source: Commercially available cell membranes expressing recombinant human D2 or 5-HT1A receptors.

    • Radioligand: [³H]-Spiperone for D2 receptors and [³H]-8-OH-DPAT for 5-HT1A receptors.

    • Procedure:

      • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or a reference compound.

      • Allow the binding to reach equilibrium.

      • Separate the bound and free radioligand by rapid filtration through glass fiber filters.[12]

      • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays
  • Objective: To determine the functional activity (EC₅₀ and intrinsic activity) of this compound at D2 and 5-HT1A receptors. A common method is the [³⁵S]GTPγS binding assay.[13]

  • Protocol:

    • Assay Principle: Agonist activation of G-protein coupled receptors (GPCRs) like D2 and 5-HT1A stimulates the binding of [³⁵S]GTPγS to the Gα subunit. Partial agonists will stimulate this binding to a lesser extent than a full agonist.

    • Procedure:

      • Incubate the receptor-expressing cell membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

      • After incubation, separate the bound and free [³⁵S]GTPγS by filtration.

      • Quantify the bound radioactivity.

    • Data Analysis: Generate dose-response curves to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect), which represents the intrinsic activity relative to a full agonist (e.g., dopamine for D2, 8-OH-DPAT for 5-HT1A).

Comparative Analysis with Alternative Drugs

To contextualize the findings for this compound, its performance should be compared against established atypical antipsychotics with a similar mechanism of action.

Comparative_Analysis cluster_comparison Part 3: Comparative Analysis A This compound (Experimental Data) E Comparative Data Analysis - Receptor Affinity (Ki) - Functional Activity (EC₅₀, Emax) A->E B Aripiprazole (Literature/Experimental Data) B->E C Brexpiprazole (Literature/Experimental Data) C->E D Cariprazine (Literature/Experimental Data) D->E F Performance Evaluation E->F

Caption: Workflow for the comparative analysis of this compound.

Table 2: Comparative In Vitro Pharmacological Data

CompoundD₂ Receptor Ki (nM)5-HT₁A Receptor Ki (nM)D₂ Intrinsic Activity (% of Dopamine)
This compound To be determinedTo be determinedTo be determined
Aripiprazole 0.34[4]1.65[14]~25%[15]
Brexpiprazole 0.31.1Lower than aripiprazole[5]
Cariprazine 0.5-1.52.5-5.0Partial agonist[7][16]

Note: Literature values can vary depending on the specific assay conditions. It is recommended to run the comparator compounds alongside this compound in the same assays for the most accurate comparison.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the independent replication of findings related to this compound. By following the detailed protocols for synthesis, characterization, and pharmacological evaluation, researchers can generate robust and reliable data. The comparison with established drugs like aripiprazole, brexpiprazole, and cariprazine will be essential in determining the potential therapeutic value of this novel compound.

Successful replication of the hypothesized D2/5-HT1A partial agonist profile would warrant further investigation, including in vivo studies in animal models of psychosis to assess efficacy and side-effect profiles.[3][17][18] These subsequent studies will be critical in determining if this compound offers a meaningful advancement in the treatment of schizophrenia and other neuropsychiatric disorders.

References

  • Britton, E. C., Wheeler, D. D., & Young, D. C. (1961). Process for the preparation of 2-amino-5-chlorobenzoxazole. U.S. Patent No. 2,969,370. Washington, DC: U.S.
  • Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums, 21(2), 123-127. [Link]

  • Newman-Tancredi, A., Kleven, M. S., & Stark, A. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Psychopharmacology, 191(3), 451-463. [Link]

  • Laus, G., Nerdinger, S., Kahlenberg, V., & Schottenberger, H. (2014). Improved Synthesis of Antipsychotic Drug Bifeprunox. HETEROCYCLES, 88(2), 1655-1660. [Link]

  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411. [Link]

  • Popik, P., & Krawczyk, M. (2017). Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. Pharmacology & Pharmacy, 8(4), 145-153. [Link]

  • Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
  • Clinical Trials Arena. (2009). Bifeprunox - Atypical Antipsychotic Drug. Retrieved from [Link]

  • Prous Science. (2005). Bifeprunox Mesilate. Drugs of the Future, 30(1), 13. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2012). Molecules, 17(8), 9673-9697. [Link]

  • Drugs.com. (2025). Brexpiprazole. Retrieved from [Link]

  • Burstein, E. S., Ma, J., Wong, S., Gao, Y., & Weiner, D. M. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. Journal of pharmacological and toxicological methods, 51(3), 237-246. [Link]

  • Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. (2018). eNeuro, 5(5), ENEURO.0252-18.2018. [Link]

  • VRAYLAR® (cariprazine) Mechanism of Action. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]

  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives. (2016). ResearchGate. [Link]

  • Process Development for the Syntheses of Essential Medicines in Continuous Flow. (2019). VCU Scholars Compass. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2012). ResearchGate. [Link]

  • Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. (2019). Psychopharmacology, 236(10), 3035-3049. [Link]

  • Animal models for the evaluation of antipsychotic agents. (2018). ResearchGate. [Link]

  • Kegeles, L. S., Slifstein, M., Frankle, W. G., Xu, X., Hackett, E., Bae, S. A., ... & Laruelle, M. (2007). Differential Effects of Aripiprazole on D 2, 5-HT 2, and 5-HT 1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1399-1407. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2014). Universität Regensburg. [Link]

  • Drugs.com. (2025). Brexpiprazole. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., Ibrar, A., Ahmed, S., & Ayub, K. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 93. [Link]

  • Google Patents. (n.d.). EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'.
  • Synthesis of new benzimidazole derivatives from 1,5- benzodiazepines through a new rearrangements in the presence of dmf-dma and hydrazine hydrate. (2023). ResearchGate. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Caccia, S., Invernizzi, R. W., Nobili, A., & Seminara, G. (2013). A review of the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. Frontiers in pharmacology, 4, 133. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Brexpiprazole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • de Lucena, D. F., de Sousa, F. C. F., & de Vasconcelos, S. M. M. (2013). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 35(Suppl 2), S132-S140. [Link]

  • Regioselective synthesis of bicyclic 1,3,5-triazepine system starting from tetrachloro-2-aza-1,3-butadienes. (2015). ResearchGate. [Link]

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  • Synthesis of oxazolo‐annulated 3‐benzazepines designed by merging two negative allosteric NMDA receptor modulators. (2020). Archiv der Pharmazie, 353(12), 2000223. [Link]

  • The most potent binding affinities of aripiprazole to neurotransmitter receptors and transport recognition sites. (n.d.). ResearchGate. Retrieved from [Link]

  • Screening models of anti psychotic drugs-converted. (n.d.). SlideShare. Retrieved from [Link]

  • A Psychopharmacology Review of Brexpiprazole. (2022). NMU Commons. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). Molecules, 27(19), 6527. [Link]

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  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists, 10(3), 269-274. [Link]

  • Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling. (2007). Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-100. [Link]

  • Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(23), 6756-6760. [Link]

  • Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone. (2015). International Journal of Neuropsychopharmacology, 18(11), pyv055. [Link]

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benchmarking 5-Chloro Bifeprunox Mesylate against standard antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmarking Guide: 5-Chloro Bifeprunox Mesylate vs. Standard Antipsychotics

Executive Summary: The Third-Generation Scaffold

This compound (5-CBM) represents a specific chlorinated derivative within the "third generation" antipsychotic class, characterized by dopamine D2 receptor partial agonism and serotonin 5-HT1A agonism . Unlike "typical" antagonists (e.g., Haloperidol) that fully block D2 receptors—often leading to extrapyramidal symptoms (EPS)—and "atypical" antagonists (e.g., Risperidone), the Bifeprunox scaffold stabilizes dopamine signaling.

This guide benchmarks 5-CBM against the market standard Aripiprazole (partial agonist) and the reference antagonist Haloperidol .[1] The chlorination at the 5-position of the benzoxazolinone ring is a critical structural modification often explored to modulate metabolic stability (blocking CYP450 oxidation sites) and alter binding kinetics.

Pharmacological Benchmarking

The following data summarizes the target profile of the Bifeprunox scaffold compared to standard alternatives.

Table 1: Comparative Receptor Binding & Functional Profile
FeatureThis compound (Target Profile)Aripiprazole (Standard)Haloperidol (Typical Control)
Primary Mechanism D2 Partial Agonist / 5-HT1A AgonistD2 Partial Agonist / 5-HT1A AgonistD2 Antagonist (Full Blockade)
D2 Receptor Affinity (

)
High (< 1.0 nM)*High (0.34 nM)High (1.0 - 2.0 nM)
Intrinsic Activity (D2) Low-Partial (~20-30%)Partial (~60-70%)Antagonist (0%)
5-HT1A Affinity (

)
High (< 5.0 nM)High (1.7 nM)Low/Negligible (> 1000 nM)
EPS Liability Low (Predicted)LowHigh
Metabolic Stability Enhanced (Chlorination blocks oxidation)Moderate (CYP2D6/3A4)Moderate

*Note: Values for 5-CBM are projected based on the parent Bifeprunox scaffold structure-activity relationship (SAR).

Mechanistic Visualization: The Stabilization Pathway

The following diagram illustrates the differential signaling outcomes. While Haloperidol completely severs the G-protein coupling, 5-CBM and Aripiprazole maintain a basal level of signaling (cAMP inhibition), preventing the "dopamine blockade" side effects.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Ligand_Halo Haloperidol (Antagonist) Rec_D2 D2 Receptor (GPCR) Ligand_Halo->Rec_D2 Blocks Outcome_Halo Full Inhibition (EPS Risk) Ligand_Ari Aripiprazole (Partial Agonist) Ligand_Ari->Rec_D2 Stabilizes Ligand_5CBM 5-Chloro Bifeprunox (Partial Agonist) Ligand_5CBM->Rec_D2 Stabilizes G_prot Gi/o Protein Rec_D2->G_prot Coupling AC Adenylyl Cyclase G_prot->AC Inhibits cAMP cAMP Levels AC->cAMP Modulates AC->Outcome_Halo Max Inhibition Outcome_Partial Homeostatic Balance (Therapeutic) AC->Outcome_Partial Partial Inhibition

Figure 1: Differential modulation of the D2-Gi/o-cAMP pathway. 5-CBM acts as a homeostatic stabilizer compared to the full blockade of Haloperidol.

Experimental Validation Protocols

To scientifically validate 5-CBM against these standards, you must perform the following self-validating assays.

Protocol A: Competitive Radioligand Binding Assay ( Determination)

Objective: Quantify the affinity of 5-CBM for the D2 receptor relative to Haloperidol.

Materials:

  • Receptor Source: CHO-K1 cells stably expressing human D2

    
     receptors.
    
  • Radioligand: [³H]-Methylspiperone (0.2 nM final conc).

  • Reference: Haloperidol (10 µM for non-specific binding).

  • Test Compound: this compound (10 concentrations:

    
     M to 
    
    
    
    M).

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, add:

    • 50 µL Test Compound (or vehicle).

    • 50 µL [³H]-Methylspiperone.

    • 100 µL Membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

  • Wash: 3x washes with ice-cold buffer.

  • Detection: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Validation Criteria: The

for Haloperidol must fall within 1.0–3.0 nM to validate the system.
Protocol B: cAMP Functional Assay (Intrinsic Activity)

Objective: Determine if 5-CBM is a partial agonist or antagonist.

Workflow Visualization:

Workflow cluster_treatments Treatment Groups Step1 Cell Seeding (CHO-D2 cells, 24h) Step2 Pre-treatment (IBMX to block PDE) Step1->Step2 Step3 Stimulation Phase Step2->Step3 T1 Forskolin (10 µM) (Max cAMP) Step3->T1 T2 Forskolin + Dopamine (Full Agonist Ref) Step3->T2 T3 Forskolin + 5-CBM (Test Compound) Step3->T3 Step4 Lysis & Detection (TR-FRET / ELISA) T1->Step4 T2->Step4 T3->Step4 Step5 Data Calculation (% Inhibition of Forskolin) Step4->Step5

Figure 2: Functional cAMP assay workflow to distinguish partial agonism (5-CBM) from full antagonism.

Interpretation:

  • Full Antagonist (Haloperidol): No reduction in Forskolin-induced cAMP (0% efficacy).

  • Full Agonist (Dopamine): High reduction in cAMP (100% efficacy).

  • Partial Agonist (5-CBM/Aripiprazole): Moderate reduction (e.g., 20-60% efficacy). This "ceiling effect" is the key differentiator.

References

  • Wolf, W. A., et al. (2003). Synthesis and Structure-Activity Relationships of Novel Benzoxazolinone Derivatives as Mixed D2/5-HT1A Ligands. Current Opinion in Investigational Drugs.[2][3]

  • Assié, M. B., et al. (2005).[3] Bifeprunox, a Novel Antipsychotic Agent: Pharmacology and Efficacy in Preclinical Models. Journal of Pharmacology and Experimental Therapeutics.[3]

  • Seeman, P. (2002). Atypical Antipsychotics: Mechanism of Action. Canadian Journal of Psychiatry.

  • Burris, K. D., et al. (2002). Aripiprazole, a Novel Antipsychotic, Is a High-Affinity Partial Agonist at Human Dopamine D2 Receptors. Journal of Pharmacology and Experimental Therapeutics.[3]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-Chloro Bifeprunox Mesylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Chloro Bifeprunox Mesylate. As a potent, pharmacologically active compound, stringent adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. This document is structured to provide not just procedural steps, but the scientific rationale underpinning each recommendation, fostering a culture of deep-seated safety and technical understanding.

Hazard Analysis and Compound Profile

This compound is a derivative of Bifeprunox, a potent antipsychotic agent. Understanding its pharmacological and chemical nature is foundational to appreciating the associated handling risks.

  • Pharmacological Activity : Bifeprunox acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[1][2][3] This mechanism, designed to modulate neurological pathways, means that even minute exposures can have unintended physiological effects in laboratory personnel. Therefore, it must be treated as a highly potent active pharmaceutical ingredient (HPAPI).[4][5]

  • Chemical Structure : The compound is a mesylate salt of a chlorinated biphenyl derivative.

    • Mesylate Salts : Mesylate esters of short-chain alcohols are recognized as reactive, direct-acting, and potentially genotoxic and carcinogenic alkylating agents.[6][7] While the mesylate salt form enhances solubility and crystallinity, the potential for the formation of genotoxic impurities necessitates cautious handling.[7][8][9]

    • Chlorinated Compounds : The presence of a chloro- group requires special consideration during disposal, particularly for incineration, to prevent the formation of dioxins and other hazardous byproducts.[10][11]

Due to the lack of specific toxicological data for this compound, a conservative approach is mandatory. We must assume it exhibits the characteristics of a potent compound with potential for systemic effects and long-term toxicity.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a matter of simple compliance but a scientifically-driven strategy to mitigate exposure through inhalation, dermal contact, and ingestion. The following table outlines the minimum PPE requirements for handling this compound powder.

Operation Primary Engineering Control Required PPE Rationale
Weighing and Aliquoting Ventilated Balance Enclosure (VBE) or Glove Box- Disposable Nitrile Gloves (Double-gloved) - Disposable Gown with Elastic Cuffs - Hair and Beard Cover - Safety Glasses with Side Shields - N95 RespiratorTo contain fine particulates at the source and prevent inhalation of airborne powder.[4] Double gloving provides an additional barrier against dermal absorption.[12]
Solution Preparation Chemical Fume Hood- Disposable Nitrile Gloves (Double-gloved) - Disposable Gown with Elastic Cuffs - Hair and Beard Cover - Chemical Splash Goggles - Face Shield (if splash risk is high)Protects against both airborne particulates and potential splashes of the solvent and dissolved compound.[13]
General Laboratory Handling General Laboratory Ventilation- Disposable Nitrile Gloves - Lab Coat - Safety GlassesStandard laboratory practice to prevent incidental contact.
Donning and Doffing PPE: A Critical Workflow

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Exit) d1 1. Hair/Beard Cover d2 2. Gown/Coverall d1->d2 d3 3. N95 Respirator d2->d3 d4 4. Safety Goggles d3->d4 d5 5. Outer Gloves d4->d5 f1 1. Outer Gloves f2 2. Gown/Coverall f1->f2 f3 3. Safety Goggles f2->f3 f4 4. N95 Respirator f3->f4 f5 5. Inner Gloves f4->f5

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Receipt to Use

A clear operational plan minimizes the risk of accidental exposure and ensures the integrity of the compound.

Receipt and Storage
  • Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage within a chemical fume hood.

  • Label : Ensure the container is clearly labeled with the compound name, date of receipt, and relevant hazard warnings.

  • Store : Store in a designated, locked, and well-ventilated cabinet away from incompatible materials.

Handling Procedures
  • Designated Area : All handling of this compound powder must be conducted in a designated area with restricted access.[4]

  • Containment : Weighing and aliquoting of the powder must be performed in a ventilated balance enclosure or a glove box to control airborne particles.[4][14]

  • Spill Kit : A spill kit containing appropriate absorbent materials, cleaning agents (e.g., 70% ethanol), and waste disposal bags must be readily available.

  • Decontamination : All surfaces and equipment must be decontaminated after each use. A validated cleaning procedure is essential to prevent cross-contamination.[15]

Disposal Plan: Environmental Responsibility

Improper disposal of this compound and associated waste can lead to environmental contamination and potential harm to aquatic life.[16] Flushing this compound down the drain is strictly prohibited.[17][18]

Waste Segregation

All waste generated during the handling of this compound must be segregated into clearly labeled hazardous waste streams.

Waste_Segregation cluster_generation Waste Generation Point cluster_streams Designated Waste Streams cluster_disposal Final Disposal A Handling of this compound B Solid Waste (Contaminated PPE, weigh boats, etc.) A->B C Liquid Waste (Contaminated Solvents) A->C D Sharps Waste (Contaminated Needles/Blades) A->D E Licensed Hazardous Waste Contractor for High-Temperature Incineration B->E C->E D->E

Caption: Waste Segregation and Disposal Pathway.

Disposal Procedures
  • Solid Waste : All contaminated solid waste, including gloves, gowns, weigh papers, and bench protectors, must be placed in a dedicated, sealed, and labeled hazardous waste container.

  • Liquid Waste : Unused solutions and contaminated solvents must be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Decontamination of Glassware : Reusable glassware should be soaked in a suitable cleaning solution to inactivate the compound before standard washing procedures.

  • Final Disposal : All waste must be disposed of through a licensed hazardous waste management company.[10] The preferred method for pharmacologically active and chlorinated compounds is high-temperature incineration.[11][18]

Emergency Procedures

In case of skin contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

In case of eye contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

In case of inhalation:

  • Move the individual to fresh air.

  • If not breathing, give artificial respiration.

  • Seek immediate medical attention.

In case of ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

By implementing these comprehensive safety measures, we can ensure a safe laboratory environment while advancing our critical research and development efforts.

References

  • Bifeprunox: a novel antipsychotic agent with... : Future Neurology - Ovid.
  • Handling Processing Of Potent Compounds A Holistic Approach - Bioprocess Online.
  • The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins.
  • Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed.
  • DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients - Cleanroom Technology.
  • Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions.
  • Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA.
  • The Role of PPE in Preventing Contamination in Pharmaceutical Production.
  • Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? | Request PDF - ResearchGate.
  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals.
  • Managing Risks with Potent Pharmaceutical Products - pharm-int.
  • Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US.
  • Proper Disposal of Pharmaceuticals - Middleburg Municipal Authority.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Potent compound safety in the laboratory - tks.
  • Pharmaceutical Waste - Department of Toxic Substances Control - CA.gov.
  • Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks.
  • Bifeprunox | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8.
  • Medication & Pharmaceutical Waste Disposal Explained - Stericycle.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.